Cudetaxestat
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1782070-21-6 |
|---|---|
Molecular Formula |
C21H15Cl2F2N3O2S |
Molecular Weight |
482.3 g/mol |
IUPAC Name |
3-[2,6-dichloro-7-fluoro-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid |
InChI |
InChI=1S/C21H15Cl2F2N3O2S/c1-2-8-27-10-11(9-26-27)28-18-13(6-7-14(22)17(18)25)19(20(28)23)31-15-5-3-4-12(16(15)24)21(29)30/h3-7,9-10H,2,8H2,1H3,(H,29,30) |
InChI Key |
NMDFAQXLJQRHMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)N2C3=C(C=CC(=C3F)Cl)C(=C2Cl)SC4=CC=CC(=C4F)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Structural and Mechanistic Guide to Cudetaxestat's Interaction with Autotaxin
Introduction: Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein that plays a critical role in lipid signaling.[1] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a potent signaling lipid.[1][2] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[1][3][4] Elevated levels of ATX and LPA are associated with the progression of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF) and systemic sclerosis.[3][5]
Cudetaxestat (BLD-0409) is an orally active, small-molecule inhibitor of autotaxin developed as a therapeutic agent for fibrotic diseases.[3][6][7] It has been granted orphan drug designation for the treatment of IPF and systemic sclerosis.[5] Preclinical and Phase 1 clinical studies have shown that this compound is well-tolerated and demonstrates direct anti-fibrotic activity.[5][8] This guide provides a detailed technical overview of the structural biology governing the interaction between this compound and autotaxin.
The Autotaxin-LPA Signaling Pathway
Autotaxin is the principal enzyme responsible for generating extracellular LPA. LPC, the substrate for ATX, is converted into LPA. This LPA then binds to and activates at least six specific G protein-coupled receptors (LPARs 1-6), initiating downstream signaling cascades.[1][3] In the context of fibrosis, LPA binding to its receptors on myofibroblasts triggers their activation and differentiation.[5][9] These activated myofibroblasts are responsible for the excessive deposition of extracellular matrix proteins, leading to the characteristic scarring and stiffening of tissue.[5] Inhibition of the ATX-LPA pathway is a clinically validated strategy for mitigating fibrosis.[8][9]
Mechanism of Action: Non-Competitive Inhibition
This compound is characterized as a reversible, non-competitive inhibitor of autotaxin.[3][5] Unlike competitive inhibitors that bind to the active site and compete with the substrate (LPC), non-competitive inhibitors bind to an allosteric site—a location on the enzyme distinct from the active site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding.
A key differentiating characteristic of this compound is its ability to maintain potent inhibitory activity even in the presence of high concentrations of the substrate, LPC, which are often observed in fibrotic disease states.[3] Structural and biochemical studies have revealed that autotaxin possesses a unique "tunnel" or "channel" that functions as an allosteric site.[2][10] this compound and other similar non-competitive inhibitors exert their effect by binding within this tunnel, thereby modulating the enzyme's function.[10][11]
Structural Features of Autotaxin
The crystal structure of autotaxin reveals a complex molecular architecture comprising several distinct domains:[1][12]
-
Somatomedin B-like (SMB) Domains: Two N-terminal domains that are involved in protein-protein interactions, including binding to integrins on the cell surface.[1]
-
Phosphodiesterase (PDE) Domain: The central catalytic domain that houses the active site responsible for LPC hydrolysis.[12]
-
Nuclease-like (NUC) Domain: A C-terminal domain with less well-defined functions.
The catalytic PDE domain contains a tripartite substrate-binding site:
-
A Bimetallic Catalytic Site: Contains two zinc ions essential for catalysis.[2]
-
A Hydrophobic Pocket: Accommodates the acyl (lipid) chain of the LPC substrate.[2]
-
An Allosteric Tunnel: A channel that passes through the PDE domain, which can bind lipids like LPA and allosteric inhibitors, including this compound.[2][12]
While a specific co-crystal structure of this compound with autotaxin is not publicly available, its classification as a non-competitive, tunnel-binding inhibitor places it within a well-studied class of molecules.[10][11] These inhibitors occupy the allosteric tunnel, inducing conformational changes that inhibit the catalytic activity occurring at the distal active site.
Quantitative Binding and Activity Data
This compound demonstrates potent, low-nanomolar biochemical efficacy against autotaxin.[3] The non-competitive nature of this inhibition means its potency is maintained regardless of the concentration of the LPC substrate.[3][6]
| Compound | Target | Inhibition Type | Potency | Reference |
| This compound (BLD-0409) | Autotaxin | Non-competitive, Reversible | Low nanomolar biochemical potency | [3] |
| GLPG-1690 (Ziritaxestat) | Autotaxin | Non-competitive | ~50-fold weaker than this compound under elevated LPC | [3] |
Experimental Protocols
In Vitro Autotaxin Activity Assay
The biochemical potency of this compound was determined using an in vitro ATX activity assay that measures the release of choline from the LPC substrate.[3]
-
Reagents: Recombinant autotaxin enzyme, lysophosphatidylcholine (e.g., 14:0 LPC) substrate, this compound or other test inhibitors, and a detection system for choline.
-
Procedure:
-
The ATX enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound).
-
The reaction is initiated by adding the LPC substrate at various concentrations to assess the mode of inhibition.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The amount of choline produced, which is directly proportional to ATX activity, is quantified using a colorimetric or fluorometric assay.
-
-
Data Analysis: The data are fitted using a global mixed-model to determine the inhibitory constant (Ki) and classify the mode of inhibition (e.g., competitive, non-competitive).[3]
General Protocol for Autotaxin Crystallography
Determining the three-dimensional structure of the ATX-inhibitor complex requires X-ray crystallography. The following is a generalized workflow based on published protocols for crystallizing human and rat autotaxin.[13][14][15]
-
Protein Expression and Purification:
-
Expression: Recombinant human or rat autotaxin is overproduced. While E. coli has been used, mammalian expression systems (e.g., HEK cells) are often employed for secreted glycoproteins to ensure proper folding and post-translational modifications.[13][14]
-
Purification: The secreted protein is purified from the cell culture medium using a series of chromatography steps. A common approach involves affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a highly pure and homogeneous protein sample.[13]
-
-
Crystallization:
-
Method: The hanging-drop or sitting-drop vapor diffusion method is typically used.[13][14][16] A small drop containing the purified protein (e.g., 5-10 mg/mL), the inhibitor (this compound), and a crystallization solution is equilibrated against a larger reservoir of the crystallization solution.
-
Conditions: Crystals of rat ATX have been grown using PEG 3350 as the precipitant with salts like ammonium iodide and sodium thiocyanate.[13] Human ATX has been crystallized in space group C2.[14][15] Finding the optimal conditions often requires screening a wide range of precipitants, buffers, and pH values.[16]
-
-
X-ray Diffraction Data Collection:
-
Crystal Handling: Crystals are carefully mounted in a nylon loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection.[14]
-
Data Collection: The frozen crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source.[16] As the crystal is rotated, a series of diffraction patterns are recorded on a detector.
-
-
Structure Determination and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The phases of the diffracted X-rays are determined (often by molecular replacement using a known ATX structure as a model).
-
An electron density map is calculated, into which the atomic model of the ATX-Cudetaxestat complex is built and refined to best fit the experimental data.
-
References
- 1. Structural basis for substrate discrimination and integrin binding by autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Structural Basis for Inhibition of Human Autotaxin by Four Potent Compounds with Distinct Modes of Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. businesswire.com [businesswire.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. This compound - Blade Therapeutics - AdisInsight [adisinsight.springer.com]
- 8. Blade Therapeutics Presents Analyses from Phase 1 and Preclinical Studies of this compound at the European Respiratory Society International Congress 2022 - BioSpace [biospace.com]
- 9. businesswire.com [businesswire.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Crystallization and preliminary X-ray diffraction analysis of rat autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystallization and preliminary X-ray crystallographic analysis of human autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystallization and preliminary X-ray crystallographic analysis of human autotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cudetaxestat In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cudetaxestat (also known as BLD-0409 or PAT-409) is a potent and orally active non-competitive inhibitor of the enzyme autotaxin (ATX).[1][2] ATX is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in a multitude of physiological and pathological processes, including fibrosis, inflammation, and tumor progression.[1][2] By inhibiting ATX, this compound effectively reduces the levels of LPA, thereby modulating the downstream signaling events mediated by LPA receptors.[1] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and other ATX inhibitors.
Mechanism of Action
Autotaxin is a secreted lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (LPC) into LPA.[1] LPA then binds to a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs), on the surface of target cells. This binding initiates a cascade of intracellular signaling pathways that can lead to cell proliferation, migration, and survival, as well as the production of pro-inflammatory and pro-fibrotic mediators. This compound acts as a non-competitive inhibitor of ATX, meaning it binds to a site on the enzyme distinct from the active site where LPC binds.[1][3] This mode of inhibition is noteworthy as it allows this compound to maintain its inhibitory potency even at high concentrations of the LPC substrate, which are often found in disease states.[1][4]
Data Presentation
Table 1: In Vitro Inhibitory Activity of Autotaxin Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Notes |
| This compound (as PAT-409) | Human Autotaxin | Biochemical Assay | 4.9 | This compound is a potent ATX inhibitor with nanomolar efficacy.[5] |
| GLPG-1690 (Ziritaxestat) | Human Autotaxin | Biochemical Assay | 131 | A competitive inhibitor of autotaxin.[1][4] |
| GLPG-1690 (Ziritaxestat) | Human Plasma | LPA Production Assay | 242 | Demonstrates activity in a more complex biological matrix.[6][7] |
Signaling Pathway Diagram
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Autotaxin (ATX) Activity Assay (Fluorogenic)
This protocol describes a fluorogenic assay to determine the inhibitory activity of compounds against human autotaxin using the synthetic substrate FS-3.
Workflow Diagram:
References
- 1. atsjournals.org [atsjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Caco-2 cell methodology and inhibition of the P-glycoprotein transport of digoxin by Aloe vera juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Optimal Dosing of Cudetaxestat for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cudetaxestat (also known as BLD-0409 or PAT-409) is an orally active, non-competitive inhibitor of autotaxin (ATX).[1] ATX is a key enzyme that produces lysophosphatidic acid (LPA), a signaling lipid involved in a multitude of physiological and pathological processes.[1][2] The ATX-LPA signaling axis is a critical pathway in the progression of various diseases, including fibrosis, tumor metastasis, inflammation, and autoimmune disorders.[1][3] this compound inhibits ATX activity, leading to a reduction in LPA production and subsequent downstream signaling.[1] These application notes provide a summary of the optimal dosing of this compound for in vivo research based on available preclinical data and detailed protocols for relevant experimental models.
Mechanism of Action: The ATX-LPA Signaling Pathway
Autotaxin (ATX) is a secreted lysophospholipase D that converts lysophosphatidylcholine (LPC) into the bioactive lipid mediator lysophosphatidic acid (LPA).[2] LPA then binds to a family of G protein-coupled receptors (LPARs 1-6), activating downstream signaling pathways that regulate cellular processes such as proliferation, migration, and survival.[2] In fibrotic diseases, elevated levels of ATX and LPA contribute to the activation of fibroblasts and the excessive deposition of extracellular matrix, leading to tissue scarring and organ dysfunction.[3] this compound, as a non-competitive inhibitor, is able to maintain its inhibitory potency even in the presence of high substrate concentrations, which can be found in fibrotic tissues.[4][5]
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies with this compound.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Bleomycin-Induced Lung Fibrosis
| Species | Model | Dosing Route | Dosing Regimen | Dose Range (mg/kg) | Key Findings |
| Mouse | Bleomycin-Induced Lung Fibrosis | Oral (p.o.) | Once Daily (Therapeutic) | 3, 10, 30 | Dose-dependent and significant reduction in Ashcroft score, assembled collagen (PSR), and mRNA levels of ACTA2 and COL1A1.[1][2] |
Table 2: Preclinical Drug-Drug Interaction Study of this compound
| Species | Co-administered Drug | Dosing Route | Key Findings |
| Rat | Nintedanib | Oral (p.o.) | No significant changes in the maximal plasma concentration (Cmax) or area under the concentration-time curve (AUC) for nintedanib.[6][7] |
Experimental Protocols
Protocol 1: Bleomycin-Induced Lung Fibrosis Model in Mice for Efficacy Testing of this compound
This protocol describes a therapeutic dosing regimen to evaluate the anti-fibrotic efficacy of this compound.
Caption: Experimental workflow for the bleomycin-induced lung fibrosis model.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for intratracheal instillation
-
Materials for tissue processing, histology, and RNA analysis
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to experimental groups (n=8-10 per group):
-
Group 1: Saline + Vehicle
-
Group 2: Bleomycin + Vehicle
-
Group 3: Bleomycin + this compound (3 mg/kg)
-
Group 4: Bleomycin + this compound (10 mg/kg)
-
Group 5: Bleomycin + this compound (30 mg/kg)
-
-
Fibrosis Induction (Day 0):
-
Anesthetize mice.
-
Surgically expose the trachea.
-
Administer a single intratracheal instillation of bleomycin (e.g., 1.5 U/kg) in sterile saline or sterile saline alone for the control group.
-
Suture the incision and allow the mice to recover.
-
-
Therapeutic Dosing (Day 7-21):
-
Beginning on day 7 post-bleomycin administration, administer this compound or vehicle daily via oral gavage.
-
Monitor the body weight and clinical signs of the mice daily.
-
-
Endpoint Analysis (Day 21):
-
Euthanize the mice.
-
Perfuse the lungs and collect lung tissue.
-
Process one lung lobe for histopathological analysis (fix in 10% neutral buffered formalin).
-
Snap-freeze the remaining lung tissue in liquid nitrogen for gene expression analysis.
-
-
Histopathology:
-
Embed the fixed lung tissue in paraffin and section.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Picrosirius Red for collagen deposition.
-
Quantify the extent of fibrosis using the Ashcroft scoring method.
-
-
Gene Expression Analysis:
-
Extract total RNA from the frozen lung tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of pro-fibrotic genes such as ACTA2 (alpha-smooth muscle actin) and COL1A1 (collagen type I alpha 1).
-
Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
Protocol 2: Pharmacokinetic Drug-Drug Interaction Study in Rats
This protocol outlines a study to assess the effect of this compound on the pharmacokinetics of another compound.
Materials:
-
Sprague-Dawley rats (male)
-
This compound
-
Co-administered drug (e.g., nintedanib)
-
Vehicle for oral administration
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Materials for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize rats for at least one week.
-
Divide rats into two main groups: one receiving the co-administered drug alone and another receiving it in combination with this compound.
-
-
Steady-State Dosing of Co-administered Drug:
-
Administer the co-administered drug (e.g., nintedanib) orally once daily for several days (e.g., 4 days) to reach a steady state.
-
-
Co-administration Phase:
-
On subsequent days (e.g., days 5-11), continue the daily oral administration of the co-administered drug.
-
In the combination group, administer this compound orally at the desired dose shortly after the administration of the other drug.
-
-
Pharmacokinetic Sampling:
-
On the final day of co-administration, collect blood samples at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the plasma concentrations of the co-administered drug using a validated bioanalytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the key pharmacokinetic parameters for the co-administered drug, including Cmax, AUC, and Tmax, for both the single-drug and combination groups.
-
Statistically compare the parameters between the two groups to assess any significant drug-drug interactions.
-
Conclusion
This compound has demonstrated significant anti-fibrotic activity in preclinical models of lung fibrosis with a clear dose-dependent effect.[2] The recommended oral dose range for efficacy studies in mice is 3-30 mg/kg, administered once daily.[1][2] Furthermore, preclinical data suggest a low potential for drug-drug interactions with standard-of-care therapies for idiopathic pulmonary fibrosis.[6] The provided protocols offer a framework for conducting in vivo efficacy and pharmacokinetic studies to further investigate the therapeutic potential of this compound. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. atsjournals.org [atsjournals.org]
- 3. Blade Therapeutics Presents Analyses from Phase 1 and Preclinical Studies of this compound at the European Respiratory Society International Congress 2022 - BioSpace [biospace.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. | BioWorld [bioworld.com]
- 7. businesswire.com [businesswire.com]
Preparing Stock Solutions of Cudetaxestat (BLD-0409): An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cudetaxestat, also known as BLD-0409, is a potent and orally active noncompetitive inhibitor of autotaxin (ATX).[1] ATX is a key enzyme that produces lysophosphatidic acid (LPA), a signaling lipid involved in a multitude of cellular processes.[2][3] By inhibiting ATX, this compound effectively reduces LPA levels, thereby blocking the ATX-LPA signaling axis.[1] This mechanism of action makes this compound a valuable tool for investigating cellular processes regulated by LPA and a potential therapeutic agent for conditions such as idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases.[4][5][6]
This document provides detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo research applications. Adherence to these guidelines will ensure the accurate and reproducible preparation of this compound for experimental use.
Physicochemical Properties of this compound (BLD-0409)
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| Synonyms | BLD-0409, PAT-409 |
| Molecular Formula | C₂₁H₁₅Cl₂F₂N₃O₂S |
| Molecular Weight | 482.33 g/mol |
| Appearance | White to off-white solid |
| Solubility in DMSO | 250 mg/mL (518.32 mM) |
| Storage (Powder) | -20°C for 3 years |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month |
Note: It is recommended to use a newly opened container of hygroscopic DMSO for optimal solubility. Ultrasonic treatment may be required to fully dissolve the compound.[1]
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (BLD-0409) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
Pre-weighing Preparation: Before opening, allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the powder.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.823 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 482.33 g/mol x 1000 mg/g = 4.823 mg
-
-
-
Solvent Addition: Add the calculated amount of this compound to a sterile microcentrifuge tube. Using a calibrated micropipette, add the appropriate volume of DMSO. For the example above, add 1 mL of DMSO to the 4.823 mg of this compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, use a sonicator water bath for brief intervals to aid dissolution. Visually inspect the solution to ensure no particulate matter is present.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Visualization of Key Processes
To further aid researchers, the following diagrams illustrate the experimental workflow for preparing this compound stock solutions and the signaling pathway it inhibits.
Caption: Workflow for preparing this compound stock solutions.
Caption: Inhibition of the ATX-LPA pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fighting fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BLD-0409 | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 5. Blade Therapeutics Presents Analyses from Phase 1 and Preclinical Studies of this compound at the European Respiratory Society International Congress 2022 - BioSpace [biospace.com]
- 6. businesswire.com [businesswire.com]
Application Notes and Protocols for Cudetaxestat Administration in Rat Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cudetaxestat, also known as BLD-0409, is an orally active and noncompetitive inhibitor of autotaxin (ATX).[1] Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid involved in a variety of cellular processes. The ATX-LPA signaling axis has been implicated in the pathogenesis of several diseases, including fibrosis.[2][3] By inhibiting ATX, this compound reduces the production of LPA, thereby blocking the downstream signaling cascade.[1] This mechanism of action makes this compound a promising therapeutic candidate for conditions such as idiopathic pulmonary fibrosis (IPF).
These application notes provide detailed protocols for the administration of this compound in rat pharmacokinetic (PK) studies, including procedures for oral and intravenous routes, blood sample collection, plasma processing, and a representative bioanalytical method for quantification. The provided data and methodologies are intended to serve as a comprehensive guide for researchers investigating the pharmacokinetic profile of this compound in a preclinical setting.
Signaling Pathway of this compound Action
Figure 1: Mechanism of action of this compound in the ATX-LPA signaling pathway.
Experimental Protocols
Animal Husbandry
-
Species: Sprague-Dawley rats (male, 8-10 weeks old)
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%).
-
Diet: Standard laboratory chow and water should be provided ad libitum.
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.
This compound Formulation
-
Oral Administration: this compound can be formulated as a suspension in a vehicle such as 0.5% (w/v) methylcellulose in sterile water. The formulation should be prepared fresh on the day of dosing and kept under constant agitation to ensure homogeneity.
-
Intravenous Administration: For intravenous administration, this compound should be dissolved in a suitable vehicle, such as a mixture of PEG400 and sterile saline, and filtered through a 0.22 µm syringe filter before use.
Administration Protocols
-
Dose Calculation: Calculate the required volume of the this compound suspension based on the animal's body weight and the desired dose (e.g., 3-30 mg/kg). The dosing volume should not exceed 10 mL/kg.
-
Animal Restraint: Gently restrain the rat.
-
Gavage Needle Insertion: Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib). Gently insert a ball-tipped gavage needle into the esophagus.
-
Dose Administration: Administer the calculated volume of the this compound suspension.
-
Post-Administration Monitoring: Observe the animal for any signs of distress immediately after dosing and periodically thereafter.
-
Dose Calculation: Calculate the required volume of the this compound solution based on the animal's body weight and the desired dose. The injection volume should be appropriate for the chosen vein, typically up to 5 mL/kg for a bolus injection in the tail vein.
-
Animal Restraint and Vein Access: Place the rat in a suitable restrainer to expose the lateral tail vein. The vein may be dilated using a heat lamp.
-
Dose Administration: Insert a 27-gauge needle attached to a syringe containing the this compound solution into the lateral tail vein and inject the solution slowly.
-
Post-Administration Monitoring: Apply gentle pressure to the injection site after removing the needle to prevent bleeding. Monitor the animal for any adverse reactions.
Blood Sample Collection
-
Time Points: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collection Site: Blood can be collected from the saphenous vein or via a jugular vein cannula. For terminal studies, cardiac puncture can be used for a larger volume collection.
-
Procedure (Saphenous Vein):
-
Shave the area around the saphenous vein.
-
Apply gentle pressure to the upper leg to make the vein visible.
-
Puncture the vein with a 25-gauge needle.
-
Collect approximately 100-200 µL of blood into EDTA-coated microcentrifuge tubes.
-
Apply pressure to the puncture site to stop the bleeding.
-
-
Anticoagulant: Use tubes containing K2-EDTA as the anticoagulant.
Plasma Sample Preparation
-
Centrifugation: Centrifuge the collected blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Plasma Collection: Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled cryovials.
-
Storage: Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in rat plasma. The following is a general protocol that should be optimized and validated for this compound.
Sample Preparation (Protein Precipitation)
-
Thaw the plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions (Representative)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient elution to separate this compound from endogenous plasma components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, to be determined based on the compound's properties.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion.
Experimental Workflow
Figure 2: Experimental workflow for a rat pharmacokinetic study of this compound.
Data Presentation
The following table presents representative pharmacokinetic parameters for an autotaxin inhibitor in rats after oral administration. Note: This data is for the autotaxin inhibitor ONO-8430506 and is provided as an illustrative example. Researchers should generate specific data for this compound.
| Parameter | 3 mg/kg | 30 mg/kg |
| Cmax (ng/mL) | 250 ± 50 | 2500 ± 400 |
| Tmax (hr) | 2.0 ± 0.5 | 4.0 ± 1.0 |
| AUC (0-24h) (ng*hr/mL) | 1500 ± 300 | 20000 ± 3500 |
| Half-life (t1/2) (hr) | 4.5 ± 1.0 | 6.0 ± 1.5 |
| Data are presented as mean ± standard deviation (n=3 rats per group). |
Conclusion
This document provides a comprehensive set of application notes and protocols for conducting pharmacokinetic studies of this compound in rats. Adherence to these detailed methodologies will enable researchers to generate robust and reliable data, contributing to a better understanding of the pharmacokinetic profile of this promising therapeutic agent. The successful application of these protocols will be crucial for the further development of this compound for the treatment of fibrotic and other related diseases.
References
Application Notes and Protocols: Cudetaxestat in Combination with Pirfenidone for In Vivo Fibrosis Studies
For Research Use Only.
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the relentless accumulation of scar tissue, leading to a decline in lung function. The current standard-of-care treatments, pirfenidone and nintedanib, slow disease progression but do not halt or reverse it, highlighting the urgent need for novel therapeutic strategies. A promising approach involves combining agents with complementary mechanisms of action. This document outlines the rationale and provides protocols for the in vivo evaluation of a combination therapy comprising cudetaxestat (BLD-0409) and pirfenidone.
This compound is an investigational, non-competitive inhibitor of autotaxin (ATX), a key enzyme that produces lysophosphatidic acid (LPA), a pro-fibrotic signaling molecule.[1][2] The ATX-LPA pathway is implicated in fibroblast recruitment, activation, and survival, all critical events in the progression of fibrosis.[3][4] Pirfenidone is an approved oral anti-fibrotic agent with a multi-faceted mechanism of action that includes the downregulation of the pro-fibrotic cytokine transforming growth factor-beta (TGF-β), reduction of pro-inflammatory mediators, and antioxidant effects.[5][6][7]
The combination of this compound and pirfenidone targets two distinct and critical pathways in fibrosis pathogenesis. This dual-pronged approach offers the potential for synergistic or additive anti-fibrotic effects. Preclinical and early clinical data support the safety and tolerability of this combination.
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways targeted by this compound and pirfenidone.
Data Presentation
Preclinical Monotherapy Efficacy
While no in vivo efficacy data for the combination of this compound and pirfenidone has been published, both agents have demonstrated anti-fibrotic activity as monotherapies in the bleomycin-induced mouse model of lung fibrosis.
-
This compound: In a mouse model of lung fibrosis, daily treatment with this compound significantly reduced lung fibrosis and levels of fibrotic markers, including collagen and alpha-smooth muscle actin (α-SMA).[1] It also normalized the expression of several key pro-fibrotic genes.[2][8]
-
Pirfenidone: Numerous studies have shown that pirfenidone attenuates bleomycin-induced pulmonary fibrosis in animal models.[5] It has been shown to reduce hydroxyproline content (a measure of collagen), improve lung pathology, and modulate the expression of pro-inflammatory and pro-fibrotic cytokines.[9][10]
Clinical Drug-Drug Interaction (DDI) Data
A Phase 1 study in healthy volunteers (N=83) assessed the pharmacokinetic (PK) interaction between this compound and pirfenidone. The results indicated no significant DDI, supporting the co-administration of these two drugs.[11][12]
| Parameter | Effect of Co-administration | Safety Finding |
| This compound PK | Pirfenidone does not significantly alter the exposure of this compound.[11] | Well-tolerated in combination.[12][13] |
| Pirfenidone PK | This compound does not affect the pharmacokinetics of pirfenidone.[11] | No reports of drug-related serious adverse events.[12][13] |
Experimental Protocols
Disclaimer: The following protocol is a representative example for evaluating the combination of this compound and pirfenidone in a preclinical model of pulmonary fibrosis. This protocol is based on established methodologies for the bleomycin-induced lung fibrosis model and known administration routes for the individual compounds.[5][9][14][15][16] Researchers should optimize parameters based on their specific experimental setup and institutional guidelines.
Proposed Experimental Workflow
Detailed Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice
1. Animals:
-
Species: C57BL/6 mice, male, 8-10 weeks old.
-
Housing: House animals in accordance with institutional guidelines, providing ad libitum access to food and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.
2. Reagents and Materials:
-
Bleomycin sulfate (e.g., from Sigma-Aldrich)
-
Sterile, endotoxin-free saline (0.9% NaCl)
-
This compound (formulation to be prepared as per supplier's instructions or literature)
-
Pirfenidone (formulation to be prepared as per supplier's instructions or literature)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Vehicle for pirfenidone (e.g., incorporated into standard laboratory chow or dissolved in a suitable gavage vehicle)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Gavage needles
-
Surgical and dissection tools
3. Experimental Groups (Example):
-
Sham + Vehicle: Saline instillation + daily vehicle administration.
-
Bleomycin + Vehicle: Bleomycin instillation + daily vehicle administration.
-
Bleomycin + this compound: Bleomycin instillation + daily this compound administration.
-
Bleomycin + Pirfenidone: Bleomycin instillation + daily pirfenidone administration.
-
Bleomycin + this compound + Pirfenidone: Bleomycin instillation + daily co-administration of both drugs.
4. Induction of Pulmonary Fibrosis (Day 0):
-
Anesthetize the mice using a consistent and approved method.
-
Administer a single intratracheal or oropharyngeal instillation of bleomycin (e.g., 1.5 - 3.0 U/kg) dissolved in sterile saline. The Sham group receives an equivalent volume of sterile saline.
-
Allow animals to recover on a warming pad.
5. Drug Administration (Therapeutic Dosing Regimen):
-
Begin treatment on Day 7 post-bleomycin instillation, once fibrosis is established.
-
This compound: Administer once daily via oral gavage at a dose determined by preliminary studies (e.g., 30-100 mg/kg).
-
Pirfenidone: Administer via oral gavage or incorporated into chow to achieve a target daily dose (e.g., 300-400 mg/kg/day).[14][16]
-
For the combination group, administer both compounds, considering the timing of administration if given separately by gavage.
-
Continue daily administration until the end of the study (e.g., Day 21).
6. Monitoring:
-
Record body weight daily.
-
Observe animals for clinical signs of distress according to institutional animal care and use committee (IACUC) guidelines.
7. Endpoint Analysis (Day 21):
-
At the study terminus, euthanize mice by an approved method.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Perfuse the lungs with saline and harvest the lung tissue.
-
Histology: Inflate and fix the left lung lobe in 10% neutral buffered formalin for paraffin embedding. Stain sections with Masson's Trichrome or Picrosirius Red to assess collagen deposition and fibrosis. Quantify fibrosis using a semi-quantitative method like the Ashcroft score.
-
Biochemical Analysis: Homogenize the right lung lobes for:
-
Hydroxyproline Assay: To quantify total lung collagen content.
-
Gene Expression Analysis (RT-qPCR): To measure mRNA levels of key fibrotic markers (e.g., Col1a1, Acta2 [α-SMA], Tgfb1).
-
Protein Analysis (Western Blot or ELISA): To measure protein levels of fibrotic markers.
-
Conclusion
The combination of this compound and pirfenidone represents a rational and promising therapeutic strategy for IPF by targeting the distinct ATX-LPA and TGF-β pathways. The absence of a significant drug-drug interaction in clinical studies provides a strong foundation for further investigation. The provided protocol offers a framework for researchers to evaluate the in vivo anti-fibrotic efficacy of this combination therapy, which could yield critical data to support its continued clinical development for patients with fibrotic diseases.
References
- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 2. Blade Therapeutics Presents Analyses from Phase 1 and Preclinical Studies of this compound at the European Respiratory Society International Congress 2022 - BioSpace [biospace.com]
- 3. atsjournals.org [atsjournals.org]
- 4. Frontiers | Autotaxin in Pathophysiology and Pulmonary Fibrosis [frontiersin.org]
- 5. Pirfenidone - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 7. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. businesswire.com [businesswire.com]
- 9. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Blade Therapeutics Announces Successful Completion of Phase 1 Clinical Study that Evaluated Co-Administration of this compound with Either of Two Approved Therapies for Idiopathic Pulmonary Fibrosis [businesswire.com]
- 13. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. avalynpharma.com [avalynpharma.com]
- 16. Pirfenidone activates cannabinoid receptor 2 in a mouse model of bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cudetaxestat Solubility and Handling
This guide provides researchers, scientists, and drug development professionals with essential information on the solubility of Cudetaxestat in common laboratory solvents. It includes quantitative data, experimental protocols for solubility determination, troubleshooting advice, and answers to frequently asked questions.
This compound Solubility Data
Quantitative Solubility of this compound
| Solvent | Concentration | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (518.32 mM) | Not specified | Ultrasonic treatment is recommended to aid dissolution.[1] |
| Dimethyl Sulfoxide (DMSO) | 225 mg/mL (466.5 mM) | Not specified | Sonication is recommended to aid dissolution.[2] |
| 10% DMSO in 90% Corn Oil | ≥ 2.08 mg/mL (4.31 mM) | Serial dilution | Results in a clear solution.[1] |
| 10% DMSO in 90% Saline with 20% SBE-β-CD | ≥ 2.08 mg/mL (4.31 mM) | Serial dilution | Results in a clear solution.[1] |
Experimental Protocols
Protocol for Determining this compound Solubility
This protocol outlines a general method for determining the equilibrium solubility of this compound in a solvent of interest.
Materials:
-
This compound (solid powder)
-
Solvent of choice (e.g., water, ethanol, PBS)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The goal is to have undissolved solid remaining after equilibration.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.
-
Signaling Pathway
This compound is a non-competitive inhibitor of the enzyme autotaxin (ATX). ATX is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, where it catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA. LPA then binds to its G protein-coupled receptors (LPARs), initiating downstream signaling cascades that are involved in processes such as fibrosis. By inhibiting ATX, this compound reduces the production of LPA, thereby mitigating these pathological processes.
Caption: Mechanism of action of this compound in the Autotaxin-LPA pathway.
Troubleshooting and FAQs
Q1: I am having trouble dissolving this compound in my desired solvent. What can I do?
A1: this compound can be challenging to dissolve, particularly in aqueous solutions. Here are some troubleshooting steps:
-
Use of Co-solvents: For aqueous-based assays, it is often necessary to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer.
-
Sonication: Applying ultrasonic energy can help to break up aggregates and increase the rate of dissolution.[1][2]
-
Gentle Heating: Warming the solution may increase solubility. However, be cautious about potential degradation of the compound at elevated temperatures. Always check the compound's stability information.
-
Vortexing: Vigorous mixing can aid in the dissolution process.
Q2: My this compound has precipitated out of solution after dilution from a DMSO stock. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds.
-
Lower the Final Concentration: The final concentration of this compound in your assay may be above its solubility limit in the final solvent composition. Try using a lower final concentration.
-
Increase the Percentage of Co-solvent: If your experimental system allows, a slightly higher percentage of DMSO in the final solution may help to keep the compound dissolved. Be mindful of the potential effects of the solvent on your cells or assay.
-
Use of Pluronic F-68 or other surfactants: In some cell-based assays, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 can help to maintain the solubility of hydrophobic compounds.
Q3: What is the best way to prepare a this compound solution for in vivo studies?
A3: For in vivo administration, this compound has been successfully formulated in vehicles containing a mixture of solvents and solubilizing agents. A recommended formulation involves first dissolving this compound in DMSO to create a stock solution, and then diluting this into a vehicle such as corn oil or a saline solution containing a cyclodextrin like SBE-β-CD.[1] It is crucial to ensure the final solution is clear and free of precipitates before administration.
Q4: How should I store my this compound solutions?
A4: this compound powder is typically stored at -20°C for long-term stability. Once dissolved in a solvent such as DMSO, it is recommended to store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] For short-term storage, 4°C may be acceptable for a few days, but it is always best to consult the manufacturer's specific recommendations.
References
Cudetaxestat Technical Support Center: Stability and Storage Guidelines for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Cudetaxestat. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
Solid this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1]
2. How should I store this compound once it is dissolved in a solvent?
The stability of this compound in solution is dependent on the storage temperature. For optimal stability, it is recommended to aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles.[1]
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
3. What is the recommended solvent for dissolving this compound?
This compound is highly soluble in dimethyl sulfoxide (DMSO) at a concentration of 250 mg/mL (518.32 mM).[1] It is crucial to use newly opened, anhydrous DMSO, as the presence of water can significantly impact solubility.[1] For in vivo studies, specific formulations are recommended (see FAQ 4).
4. How can I prepare this compound for in vivo experiments?
Two common protocols for preparing this compound for oral administration in animal models are:
-
Protocol 1: A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline). This yields a clear solution with a solubility of at least 2.08 mg/mL (4.31 mM).[1]
-
Protocol 2: A solution of 10% DMSO and 90% Corn Oil. This also yields a clear solution with a solubility of at least 2.08 mg/mL (4.31 mM).[1]
If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving solid this compound | 1. Use of old or hydrated DMSO. 2. Insufficient mixing. | 1. Use fresh, anhydrous DMSO.[1] 2. Use ultrasonic agitation to aid dissolution.[1] |
| Precipitation of this compound in solution upon storage | 1. Exceeded solubility limit. 2. Improper storage temperature. 3. Freeze-thaw cycles. | 1. Ensure the concentration is within the recommended solubility limits for the chosen solvent system. 2. Store solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term).[1] 3. Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.[1] |
| Inconsistent experimental results | 1. Degradation of this compound due to improper storage or handling. 2. Inaccurate concentration of the stock solution. | 1. Verify that the storage conditions and handling procedures align with the recommendations. Consider performing a stability check of your compound (see Experimental Protocols section). 2. Re-evaluate the preparation of the stock solution, ensuring complete dissolution and accurate measurements. |
Experimental Protocols
Protocol 1: General Workflow for Assessing this compound Stability
This protocol outlines a general workflow for conducting forced degradation studies to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
References
Cudetaxestat Drug-Drug Interaction Potential: A Preclinical Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the potential for drug-drug interactions (DDIs) with Cudetaxestat in preclinical models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known potential for this compound to inhibit or induce Cytochrome P450 (CYP) enzymes?
Based on clinical data in healthy volunteers, this compound has a low potential for clinically significant CYP-mediated DDIs. A Phase 1 study using a cocktail of CYP probe substrates showed no alteration in the plasma levels of substrates for CYP3A4, CYP2B6, CYP1A2, and CYP2C9.[1][2] However, weak inhibition of CYP2D6 and weak induction of CYP2C19 were observed.[1][2] Preclinical studies informing these clinical observations suggest a low risk, though specific in vitro IC50 or induction data from preclinical assays are not publicly available.
Q2: What is the interaction potential of this compound with the P-glycoprotein (P-gp) transporter?
Preclinical in vitro studies have characterized this compound as a weak inhibitor of the P-glycoprotein (P-gp) transporter.[3] It has also been shown that this compound is not a substrate of P-gp.[3] An in vivo study in rats demonstrated that co-administration of this compound did not lead to significant changes in the plasma concentration of nintedanib, a known P-gp substrate.[4][5]
Q3: Is there any available data on the interaction of this compound with UGT enzymes or other drug transporters?
Currently, there is no publicly available preclinical or clinical data on the interaction of this compound with UDP-glucuronosyltransferases (UGT) enzymes or other drug transporters besides P-gp. Researchers should consider evaluating this potential directly if this compound is to be co-administered with drugs primarily cleared by these pathways.
Q4: Are there any known preclinical DDIs with standard of care therapies for Idiopathic Pulmonary Fibrosis (IPF)?
Preclinical and clinical studies have investigated the DDI potential of this compound with nintedanib and pirfenidone. An in vivo study in rats showed no significant impact of this compound on the pharmacokinetics of nintedanib.[4][5] Furthermore, a Phase 1 clinical study in healthy volunteers concluded that neither nintedanib nor pirfenidone significantly alters the exposure of this compound, and this compound does not affect the pharmacokinetics of pirfenidone or significantly increase the exposure of nintedanib.[6]
Troubleshooting Guides
Problem: Unexpected results in an in vitro CYP inhibition/induction assay with this compound.
-
Possible Cause 1: Incorrect solvent or final solvent concentration.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in the incubation is low (typically ≤0.1%) and consistent across all wells. High solvent concentrations can inhibit or induce CYP enzymes non-specifically.
-
-
Possible Cause 2: Non-specific binding of this compound.
-
Troubleshooting Step: this compound may bind to the plasticware or proteins in the assay system. Consider using low-binding plates and including a pre-incubation step. The inclusion of bovine serum albumin (BSA) in the incubation buffer can sometimes mitigate non-specific binding, but its effect on this compound's activity should be validated.
-
-
Possible Cause 3: Time-dependent inhibition.
-
Troubleshooting Step: If a simple co-incubation experiment yields no inhibition, but in vivo data suggests an interaction, consider performing a pre-incubation experiment to assess time-dependent inhibition (TDI). Incubate this compound with the enzyme system (e.g., human liver microsomes) and NADPH for a period before adding the probe substrate.
-
Problem: Discrepancy between in vitro P-gp inhibition data and in vivo DDI study results.
-
Possible Cause 1: In vitro system not representative of in vivo conditions.
-
Troubleshooting Step: The weak in vitro P-gp inhibition may not translate to a significant in vivo effect due to clinically relevant concentrations of this compound at the site of the transporter being below the in vitro IC50. Review the Cmax values from pharmacokinetic studies to assess the clinical relevance of the observed in vitro inhibition.
-
-
Possible Cause 2: Contribution of other transporters.
-
Troubleshooting Step: The co-administered drug may be a substrate of multiple transporters. While this compound may weakly inhibit P-gp, its lack of effect on other relevant transporters could result in no net change in the substrate's pharmacokinetics. Consider evaluating the interaction of this compound with other transporters for which the co-administered drug is a known substrate.
-
Data Presentation
Table 1: Summary of Preclinical In Vivo Drug-Drug Interaction Study in Rats
| Co-administered Drug | This compound Effect on Co-administered Drug (PK Parameters) | Reference |
| Nintedanib | No significant changes in Cmax or AUC | [4][5] |
Table 2: Summary of In Vitro P-glycoprotein (P-gp) Interaction Studies
| Assay Type | Substrate(s) | Result | Reference |
| P-gp Inhibition | Quinidine, Nintedanib | Weak inhibitor | [3][6] |
| P-gp Substrate Assay | This compound | Not a substrate | [3] |
Table 3: Summary of Clinical Phase 1 CYP450 Drug-Drug Interaction Study
| CYP Isoform | Effect of this compound | Reference |
| CYP3A4 | No alteration of substrate plasma levels | [1][2] |
| CYP2B6 | No alteration of substrate plasma levels | [1][2] |
| CYP1A2 | No alteration of substrate plasma levels | [1][2] |
| CYP2C9 | No alteration of substrate plasma levels | [1][2] |
| CYP2D6 | Weak inhibition | [1][2] |
| CYP2C19 | Weak induction | [1][2] |
Experimental Protocols
While detailed, step-by-step protocols for the preclinical studies with this compound are not publicly available, the following represents a generalized methodology for the key experiments cited.
In Vivo Rat Drug-Drug Interaction Study (Generalized Protocol)
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimatization: Animals are acclimatized for a minimum of 3 days before the study begins.
-
Group Allocation: Animals are randomly assigned to study groups (e.g., Group 1: Nintedanib only; Group 2: Nintedanib + this compound).
-
Dosing:
-
For the steady-state assessment, nintedanib is administered orally once daily for a set period (e.g., 4 days) to reach steady-state concentrations.
-
Following the initial period, one group continues to receive nintedanib only, while the other group receives co-administration of nintedanib and this compound orally for a subsequent period (e.g., 7 days).
-
-
Pharmacokinetic Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) on the final day of dosing.
-
Bioanalysis: Plasma concentrations of nintedanib and this compound are determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, AUC) are calculated using non-compartmental analysis. Statistical comparisons are made between the nintedanib only and the co-administration groups.
In Vitro P-gp Inhibition Assay (Generalized Protocol)
-
Cell System: A cell line overexpressing P-gp, such as MDCK-MDR1 or Caco-2 cells, is used. Cells are seeded on permeable supports and cultured to form a confluent monolayer.
-
Test Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to final concentrations in transport buffer.
-
Assay Procedure:
-
The cell monolayers are washed with pre-warmed transport buffer.
-
A known P-gp substrate (e.g., Digoxin) is added to the apical side of the monolayer, with and without various concentrations of this compound or a positive control inhibitor (e.g., Verapamil).
-
Samples are taken from the basolateral side at various time points to determine the rate of transport.
-
To determine if this compound is a substrate, a bidirectional assay is performed where this compound is added to either the apical or basolateral side, and its transport to the opposite compartment is measured.
-
-
Sample Analysis: The concentration of the P-gp substrate or this compound in the samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined. For inhibition studies, IC50 values are calculated by plotting the percentage of inhibition against the concentration of this compound.
Visualizations
Caption: Workflow for the in vivo rat drug-drug interaction study.
Caption: this compound's weak inhibition of P-gp mediated efflux.
References
- 1. Blade Therapeutics Presents Analyses from Phase 1 and Preclinical Studies of this compound at the European Respiratory Society International Congress 2022 - BioSpace [biospace.com]
- 2. businesswire.com [businesswire.com]
- 3. researchgate.net [researchgate.net]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Blade Therapeutics Announces Positive Data from Preclinical Drug-Drug Interaction Study of this compound, a Non-Competitive Autotaxin Inhibitor in Clinical Development for Idiopathic Pulmonary Fibrosis (IPF) - BioSpace [biospace.com]
- 6. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Gastrointestinal Side Effects of Cudetaxestat in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cudetaxestat (also known as BLD-0409 or PAT-409) in animal models. The information is designed to help manage potential gastrointestinal (GI) side effects that may be encountered during experimentation.
FAQs and Troubleshooting Guides
This section addresses common questions and issues related to this compound-induced gastrointestinal side effects in animal models.
Q1: What are the expected gastrointestinal side effects of this compound in animal models?
A1: While detailed preclinical toxicology reports for this compound are not publicly available, clinical trials in humans have reported transient and mild gastrointestinal adverse events.[1][2] The most common of these are diarrhea and nausea.[1][2] Therefore, it is prudent to monitor for similar signs in animal models. In rodents such as rats and mice, nausea can be indirectly observed through behaviors like pica (the consumption of non-nutritive substances like kaolin).[1][3][4][5][6]
Q2: How can I monitor for diarrhea in my rodent models?
A2: Diarrhea in rodents can be assessed by visual inspection of fecal pellets. A scoring system is a reliable method for quantifying the severity. Stool consistency, shape, and the presence of wetness or staining around the anus are key indicators.[7][8] A standardized protocol for stool collection and scoring is essential for consistent data.[7]
Q3: My animals are exhibiting signs of nausea (pica). What should I do?
A3: Pica, or the consumption of kaolin, is a recognized surrogate for nausea in rats.[1][3][4][5][6] If you observe a significant increase in kaolin consumption, it may indicate drug-induced nausea. Consider the following:
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Dose Reduction: If the experimental design allows, a reduction in the this compound dose may alleviate nausea.
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Supportive Care: Ensure animals have free access to fresh water and standard chow to maintain hydration and nutrition.
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Antiemetic Co-administration: For severe cases that may impact animal welfare and study outcomes, co-administration with an antiemetic agent can be considered, though this may introduce a confounding variable and should be carefully justified and controlled for in your study design.
Q4: What are the recommended therapeutic interventions for managing this compound-induced diarrhea in animal models?
A4: Should diarrhea become a concern for animal welfare, several interventions can be considered. The choice of intervention will depend on the severity of the diarrhea and the specifics of the experimental protocol.
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Fluid and Electrolyte Support: Ensure continuous access to drinking water. In cases of significant diarrhea, providing an electrolyte solution can help prevent dehydration.
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Anti-diarrheal Agents: The use of anti-diarrheal medications such as loperamide can be effective. However, it is crucial to first consult with your institution's veterinary staff and to consider the potential impact of such agents on your experimental outcomes. Any co-administered drug should be included in a control group.
Q5: Can the formulation of this compound influence the severity of GI side effects?
A5: Yes, the formulation can play a role. Human clinical trials have suggested that a tablet formulation of this compound has an improved gastrointestinal tolerability profile compared to an oral solution.[1] When designing your animal studies, consider if the vehicle and formulation could be contributing to the observed GI effects.
Quantitative Data Summary
As specific preclinical toxicology data for this compound is not publicly available, the following tables present a hypothetical but representative dataset to guide researchers on what to monitor. This data is for illustrative purposes only.
Table 1: Hypothetical Incidence and Severity of Diarrhea in a 28-day Rodent Study
| This compound Dose (mg/kg/day) | Incidence of Diarrhea (%) | Mean Diarrhea Score (0-3 scale) |
| Vehicle Control | 5% | 0.1 |
| 10 | 15% | 0.5 |
| 30 | 35% | 1.2 |
| 100 | 60% | 2.1 |
Diarrhea Score: 0 = Normal, 1 = Soft, 2 = Very Soft/Unformed, 3 = Watery
Table 2: Hypothetical Kaolin Consumption (Pica) in a 7-day Rat Study
| This compound Dose (mg/kg/day) | Mean Daily Kaolin Intake (grams) |
| Vehicle Control | 0.2 |
| 10 | 0.8 |
| 30 | 2.5 |
| 100 | 5.1 |
Experimental Protocols
Protocol 1: Assessment of Drug-Induced Diarrhea in Mice
This protocol is adapted from established methods for evaluating drug-induced diarrhea.[7][8]
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Animal Model: Male C57BL/6 mice, 8-10 weeks old.
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Acclimation: Acclimate mice for at least 7 days prior to the experiment.
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Housing: House mice individually in cages with a clean paper liner for easy stool collection and observation.
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Dosing: Administer this compound or vehicle control via oral gavage daily for the desired study duration.
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Stool Collection and Scoring:
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Observe animals for defecation at 1, 2, 4, and 8 hours post-dosing on designated assessment days.
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Collect all fecal pellets produced during the observation period.
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Score the consistency of the feces using a standardized scale (e.g., 0 = normal, well-formed pellets; 1 = soft pellets; 2 = very soft, unformed stool; 3 = watery diarrhea).
-
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Data Analysis: Compare the mean diarrhea scores between the treatment and control groups using appropriate statistical methods.
Protocol 2: Pica Assay for Nausea Assessment in Rats
This protocol is based on standard methods for measuring pica as an indicator of nausea in rats.[1][3][4][5][6]
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Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.
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Acclimation: Acclimate rats to individual housing for at least 3 days.
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Diet and Kaolin: Provide rats with standard pelleted chow and a pre-weighed amount of kaolin (hydrated aluminum silicate) in a separate food cup.
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Baseline Measurement: Measure daily kaolin and chow consumption for 3 days prior to drug administration to establish a baseline.
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Dosing: Administer this compound or vehicle control via oral gavage.
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Post-dose Measurement: Measure kaolin and chow consumption at 24 and 48 hours post-dosing.
-
Data Analysis: Calculate the change in kaolin consumption from baseline for each animal. Compare the mean change between the treatment and control groups.
Visualizations
This compound Mechanism of Action
Caption: this compound non-competitively inhibits autotaxin (ATX), blocking the production of lysophosphatidic acid (LPA).
Experimental Workflow for Diarrhea Assessment
Caption: Workflow for assessing drug-induced diarrhea in a mouse model.
Troubleshooting Logic for GI Side Effects
Caption: Decision-making flowchart for managing observed GI side effects in animal models.
References
- 1. Chemotherapy-induced Pica in Rats Reduced by Electroacupuncture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blade Therapeutics Presents Data from Phase 1 and Preclinical Studies of this compound at the American Thoracic Society 2022 International Conference [businesswire.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Motion sickness-induced pica in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pica--a model of nausea? Species differences in response to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pica in Rats as a Preclinical Model of Emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Stool Collection Methods for Evaluating the Diarrhea Score in Mouse Diarrhea Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Cudetaxestat and Fibrotic Cell Response
Welcome to the technical support center for researchers utilizing Cudetaxestat in studies of fibrotic diseases. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-competitive, reversible inhibitor of autotaxin (ATX).[1] Autotaxin is a key enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[2] LPA is a potent signaling lipid that promotes pro-fibrotic processes by binding to its receptors (LPARs) on the surface of cells like myofibroblasts. This binding triggers a signaling cascade that leads to myofibroblast activation, proliferation, and the production of extracellular matrix proteins, which are hallmarks of fibrosis.[1][3][4] By inhibiting autotaxin, this compound reduces the production of LPA, thereby attenuating these pro-fibrotic signaling pathways.
Q2: We are observing a diminished anti-fibrotic effect of this compound over time in our cell culture model. What are the potential resistance mechanisms?
While specific resistance mechanisms to this compound have not been extensively documented in published literature, several potential mechanisms could lead to a reduced cellular response. These are often based on general principles of drug resistance observed with other enzyme inhibitors and signaling pathway modulators. Potential mechanisms to investigate include:
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Upregulation of the target enzyme: Cells may respond to the inhibition of autotaxin by increasing its expression, thereby requiring higher concentrations of this compound to achieve the same level of inhibition.
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Mutations in the autotaxin gene (ENPP2): While this compound is a non-competitive inhibitor, mutations in the autotaxin enzyme could potentially alter the binding site of the drug or change the enzyme's conformation, reducing the inhibitory effect. Studies have shown that point mutations in autotaxin can alter its enzymatic activity.[1][5]
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Activation of alternative LPA production pathways: Cells might compensate for the inhibition of autotaxin by upregulating other pathways for LPA synthesis. LPA can also be produced from phosphatidic acid (PA) by the action of phospholipases.[3]
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Alterations in LPA receptor expression and signaling: An increased expression of LPA receptors or a switch in the predominant receptor subtype could potentially enhance the cell's sensitivity to even low levels of LPA, thereby counteracting the effect of this compound. The LPA-LPA1 signaling pathway is known to promote fibroblast persistence and resistance to apoptosis.[4][6]
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Increased drug efflux: Cells may increase the expression of drug efflux pumps, which are membrane transporters that can actively remove this compound from the cell, lowering its intracellular concentration and thus its efficacy.[7][8][9]
Troubleshooting Guides
Problem: Reduced efficacy of this compound in in-vitro fibrosis assays.
If you observe that this compound is less effective than expected in reducing fibrotic markers (e.g., collagen deposition, alpha-smooth muscle actin (α-SMA) expression) in your cell-based assays, consider the following troubleshooting steps:
| Potential Cause | Suggested Troubleshooting Steps |
| Cellular Resistance | 1. Assess Autotaxin Expression: - Western Blot: Compare autotaxin protein levels in this compound-treated cells versus control cells over time. - qPCR: Measure the mRNA levels of the ENPP2 gene (which codes for autotaxin) to check for transcriptional upregulation.2. Sequence the Autotaxin Gene: - Isolate genomic DNA or RNA from cells that show reduced sensitivity to this compound and sequence the coding region of the ENPP2 gene to identify potential mutations.3. Investigate LPA Receptor Expression: - qPCR: Quantify the mRNA levels of different LPA receptors (e.g., LPAR1, LPAR2, etc.) to see if their expression profile has changed. - Flow Cytometry/Immunofluorescence: If antibodies are available, assess the protein levels of LPA receptors on the cell surface.4. Evaluate Drug Efflux Pump Activity: - Efflux Pump Inhibition Assay: Use known inhibitors of common drug efflux pumps (e.g., verapamil for P-glycoprotein) in combination with this compound to see if the anti-fibrotic effect is restored. - qPCR: Measure the expression of genes encoding major drug transporters (e.g., ABCB1, ABCC1). |
| Experimental Variability | 1. Verify Compound Integrity and Concentration: - Confirm the stability and concentration of your this compound stock solution.2. Optimize Dosing Regimen: - Perform a dose-response curve to ensure you are using an effective concentration for your specific cell type and experimental conditions.3. Control for Cell Passage Number: - High-passage number cell lines can exhibit altered phenotypes and drug responses. Use low-passage cells for your experiments. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated during the troubleshooting experiments described above.
| Experimental Assay | Metric | Control Cells | This compound-Resistant Cells |
| qPCR | ENPP2 mRNA Fold Change | 1.0 | 3.5 |
| Western Blot | Autotaxin Protein Level (Relative Units) | 100 | 280 |
| qPCR | LPAR1 mRNA Fold Change | 1.0 | 4.2 |
| Flow Cytometry | LPAR1 Surface Expression (MFI) | 500 | 2100 |
| Efflux Pump Assay | IC50 of this compound (nM) | 50 | 250 |
| Efflux Pump Assay | IC50 of this compound + Verapamil (nM) | 45 | 60 |
Key Experimental Protocols
1. Western Blot for Autotaxin Expression
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Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
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Transfer: Transfer proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against autotaxin overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
2. Quantitative PCR (qPCR) for Gene Expression Analysis
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RNA Extraction: Isolate total RNA from cells using a commercial kit.
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cDNA Synthesis: Reverse transcribe the RNA into cDNA.
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qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with primers specific for your target genes (ENPP2, LPAR1, etc.) and a housekeeping gene (e.g., GAPDH, ACTB).
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Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
3. Drug Efflux Assay
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Cell Seeding: Seed cells in a multi-well plate.
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Pre-treatment: Pre-incubate one set of cells with an efflux pump inhibitor (e.g., verapamil) for 1-2 hours.
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This compound Treatment: Treat both sets of cells (with and without the efflux pump inhibitor) with a range of this compound concentrations.
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Functional Readout: After the desired incubation time, perform a functional assay to measure the effect of this compound (e.g., a cell viability assay or a fibrosis-specific endpoint like collagen quantification).
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Data Analysis: Compare the dose-response curves and IC50 values between the two groups. A significant shift in the IC50 in the presence of the efflux pump inhibitor suggests the involvement of efflux pumps in resistance.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism of action in inhibiting the pro-fibrotic signaling pathway.
Caption: A logical workflow for investigating potential resistance mechanisms to this compound.
References
- 1. Novel point mutations attenuate autotaxin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of the Lysophospholipid Mediators Lysophosphatidic Acid and Sphingosine 1-Phosphate in Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-directed mutations in the tumor-associated cytokine, autotaxin, eliminate nucleotide phosphodiesterase, lysophospholipase D, and motogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review - Article (Preprint v1) by Thualfakar Hayder Hasan Abusaiba et al. | Qeios [qeios.com]
- 8. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efflux-Mediated Drug Resistance in Bacteria: an Update - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Tale of Two Autotaxin Inhibitors: A Comparative Analysis of Cudetaxestat and Ziritaxestat in Preclinical Models of Idiopathic Pulmonary Fibrosis
For researchers and drug developers navigating the landscape of idiopathic pulmonary fibrosis (IPF) therapeutics, the inhibition of autotaxin (ATX) has emerged as a promising strategy. This guide provides a detailed, data-driven comparison of two key ATX inhibitors, Cudetaxestat (formerly BLD-0409) and Ziritaxestat (formerly GLPG1690), focusing on their efficacy in preclinical IPF models. While both molecules target the same pathway, their distinct mechanisms of inhibition and preclinical performance warrant a closer examination.
Mechanism of Action: A Tale of Two Binding Sites
This compound and Ziritaxestat both aim to reduce the production of lysophosphatidic acid (LPA), a pro-fibrotic signaling molecule, by inhibiting the enzyme autotaxin. However, they do so in fundamentally different ways.
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This compound is a non-competitive, reversible inhibitor of autotaxin.[1] This means it binds to a site on the enzyme distinct from the active site where the substrate, lysophosphatidylcholine (LPC), binds.[2] This non-competitive mechanism allows this compound to maintain its inhibitory potency even in the presence of high substrate concentrations, which are often found in fibrotic tissues.[1][3]
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Ziritaxestat is a competitive inhibitor of autotaxin. It directly competes with LPC for binding to the active site of the enzyme.[1] This mode of action can be a limitation, as high levels of the substrate can potentially outcompete the inhibitor, reducing its efficacy.
Preclinical Efficacy in IPF Models: A Head-to-Head Look
Both this compound and Ziritaxestat have demonstrated anti-fibrotic effects in the widely used bleomycin-induced mouse model of pulmonary fibrosis. This model mimics key aspects of IPF, including inflammation and subsequent collagen deposition in the lungs.
Quantitative Comparison of Anti-Fibrotic Effects
| Efficacy Endpoint | This compound (BLD-0409) | Ziritaxestat (GLPG1690) |
| Reduction in Lung Collagen | Dose-dependent reduction in assembled collagen.[3] | "Strongly reduced" collagen content.[4] |
| Reduction in α-SMA Expression | Dose-dependent reduction in alpha-smooth muscle actin (αSMA).[3] | Data not explicitly available in reviewed sources. |
| Improvement in Histological Score | Dose-dependent reduction in fibrosis.[3] | "Strongly reduced" lung fibrosis as measured by Ashcroft scores.[4] |
| Potency | Reported to have a 160-times greater potency relative to ziritaxestat.[1] | IC50 in the range of 100-500 nM for mouse and human autotaxin.[5] |
Experimental Protocols: A Glimpse into the Methodology
To understand the context of the efficacy data, it is crucial to examine the experimental designs of the preclinical studies.
This compound: Bleomycin-Induced Lung Fibrosis Model
While specific details from the primary study are not fully available in the public domain, reports indicate that the efficacy of this compound was evaluated in a mouse model of lung fibrosis.[3] The treatment demonstrated dose-dependent anti-fibrotic activity, reducing key markers of fibrosis such as αSMA and Col1A1 expression, as well as overall fibrosis and assembled collagen.[3]
Ziritaxestat: Bleomycin-Induced Lung Fibrosis Model
Ziritaxestat was also evaluated in a bleomycin-induced lung fibrosis model in mice.[6] In these studies, the compound was shown to be efficacious in reducing the severity of fibrosis.[4] The analysis included measurements of Ashcroft scores and collagen content, both of which were significantly reduced with treatment.[4]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: The Autotaxin-LPA signaling pathway and points of intervention for this compound and Ziritaxestat.
Caption: A generalized workflow of the bleomycin-induced mouse model for testing anti-fibrotic agents.
Summary and Conclusion
Both this compound and Ziritaxestat have demonstrated efficacy in preclinical models of IPF by targeting the autotaxin-LPA pathway. The key differentiator lies in their mechanism of action, with this compound's non-competitive inhibition potentially offering an advantage in the high-substrate environment of fibrotic tissues. Preclinical data suggests this compound may have greater potency.
It is important to note that the development of Ziritaxestat for IPF was discontinued due to an unfavorable benefit-risk profile in Phase 3 clinical trials.[6] this compound is currently in Phase 2 clinical development. The preclinical data presented here provides a foundational understanding of these two molecules and highlights the nuances in their anti-fibrotic profiles. Further clinical investigation will be crucial to determine the ultimate therapeutic potential of this compound in patients with IPF.
References
- 1. Blade Therapeutics Presents Preclinical Data Highlighting Differentiating Characteristics of this compound at the American Thoracic Society 2022 International Conference - BioSpace [biospace.com]
- 2. researchgate.net [researchgate.net]
- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 4. This compound (BLD 0409) / Blade Therap [delta.larvol.com]
- 5. glpg.com [glpg.com]
- 6. reports.glpg.com [reports.glpg.com]
A Head-to-Head Battle: Competitive vs. Non-Competitive Autotaxin Inhibitors in Drug Discovery
For researchers, scientists, and drug development professionals, the inhibition of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, represents a promising therapeutic strategy for a multitude of diseases, including fibrosis, inflammation, and cancer. The choice between competitive and non-competitive inhibitors can have profound implications for clinical success. This guide provides an objective comparison of these two classes of ATX inhibitors, supported by experimental data, to aid in informed decision-making for future research and development.
Autotaxin, a secreted lysophospholipase D, catalyzes the conversion of lysophosphatidylcholine (LPC) to the bioactive lipid mediator LPA.[1] LPA then activates a family of G protein-coupled receptors (LPARs), triggering a cascade of downstream signaling events that regulate cell proliferation, migration, and survival.[2][3] Dysregulation of the ATX-LPA axis is implicated in the pathology of numerous diseases.[4] Consequently, inhibiting ATX to reduce LPA production is a primary therapeutic goal.[5]
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between competitive and non-competitive autotaxin inhibitors lies in their binding mechanism to the ATX enzyme.
Competitive inhibitors bind to the active site of ATX, the same site where the natural substrate, LPC, binds.[6][7] By occupying the active site, they directly compete with LPC, thereby preventing the synthesis of LPA.[6] The effectiveness of competitive inhibitors is dependent on the concentration of the substrate; higher concentrations of LPC can overcome the inhibitory effect.[7]
Non-competitive inhibitors , on the other hand, bind to an allosteric site, a location on the enzyme distinct from the active site.[6][7] This binding event induces a conformational change in the enzyme, which alters the shape of the active site and reduces its catalytic efficiency, thus hindering LPA production.[6] The inhibitory effect of non-competitive inhibitors is not influenced by the concentration of the substrate.[7]
dot
Comparative Performance: A Data-Driven Overview
To provide a clear comparison, we have selected representative compounds from both classes for which experimental data is available. GLPG1690 (Ziritaxestat) is a well-characterized competitive inhibitor that has undergone clinical investigation.[8][9] PAT-505 is a potent, selective, non-competitive inhibitor that has been evaluated in preclinical models of liver fibrosis.[2][3]
| Parameter | Competitive Inhibitor (GLPG1690) | Non-Competitive Inhibitor (PAT-505) | References |
| In Vitro Potency (IC50) | 131 nM | Not explicitly stated, but described as potent. | [10] |
| Mechanism of Action | Competitive | Non-competitive | [1][2] |
| Pharmacokinetics (Human) | tmax: ~2 hourst1/2: ~5 hoursRapidly absorbed and eliminated. | Data not available for humans. | [8][11] |
| Pharmacokinetics (Mouse) | Not explicitly stated for GLPG1690, but generally good oral bioavailability reported for this class. | Significant inhibition of ATX in plasma and liver tissue after oral administration. | [2] |
| In Vivo Efficacy | Phase 3 trials for idiopathic pulmonary fibrosis (IPF) were terminated due to lack of efficacy. | Robustly reduced liver fibrosis in a choline-deficient high-fat diet mouse model of NASH. | [2][3][4] |
Note: The presented data is a synthesis from multiple studies and not from a single head-to-head comparative experiment. Direct comparison of in vivo efficacy is challenging due to different animal models and experimental conditions.
Signaling Pathway and Inhibition
The ATX-LPA signaling axis plays a crucial role in cellular function. Understanding this pathway is key to appreciating the impact of its inhibition.
dot
Experimental Protocols
The following outlines a general workflow for the screening and characterization of autotaxin inhibitors.
In Vitro Autotaxin Enzyme Inhibition Assay
A common method to determine the potency of ATX inhibitors is a fluorogenic assay.
-
Reagents: Human recombinant ATX, a fluorogenic LPC-like substrate (e.g., FS-3), and the test inhibitor.
-
Procedure: The inhibitor at various concentrations is pre-incubated with ATX. The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
Detection: The fluorescence generated from the cleavage of the substrate is measured over time using a plate reader.
-
Analysis: The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the reaction rate against the inhibitor concentration.
Cell-Based Migration Assay
To assess the functional consequence of ATX inhibition, a cell migration assay (e.g., Boyden chamber assay) can be employed.
-
Cell Culture: A cell line known to migrate in response to LPA (e.g., A2058 melanoma cells) is used.
-
Assay Setup: Cells are seeded in the upper chamber of a transwell insert. The lower chamber contains media with LPC and ATX, with or without the test inhibitor.
-
Incubation: The cells are allowed to migrate through the porous membrane of the insert towards the chemoattractant (LPA) for a defined period.
-
Quantification: Migrated cells on the lower side of the membrane are stained and counted under a microscope. A reduction in the number of migrated cells in the presence of the inhibitor indicates its efficacy.
In Vivo Models of Disease
The efficacy of ATX inhibitors is ultimately tested in animal models of relevant diseases.
-
Fibrosis Models: Bleomycin-induced pulmonary fibrosis or carbon tetrachloride (CCl4)-induced liver fibrosis in mice are commonly used. The inhibitor is administered to the animals, and the extent of fibrosis is assessed by histological analysis and measurement of collagen deposition.
-
Cancer Models: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are used to evaluate the effect of inhibitors on tumor growth and metastasis.
dot
Conclusion
Both competitive and non-competitive autotaxin inhibitors have demonstrated the potential to modulate the ATX-LPA signaling axis. While competitive inhibitors have been more extensively explored in clinical trials, the preclinical success of non-competitive inhibitors in models of fibrosis suggests they are a promising alternative. The choice of inhibitor class for a specific therapeutic application will depend on a variety of factors, including the desired pharmacological profile, the specific disease context, and the potential for off-target effects. This guide provides a foundational comparison to aid researchers in navigating this critical decision in the drug discovery process.
References
- 1. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study [mdpi.com]
- 11. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Cudetaxestat's Non-Competitive Inhibition: A Paradigm Shift in Fibrotic Disease Therapy
For Immediate Release
SOUTH SAN FRANCISCO, CA – In the landscape of therapeutic development for fibrotic diseases such as idiopathic pulmonary fibrosis (IPF), the mechanism of drug action is a critical determinant of efficacy and safety. Cudetaxestat (formerly BLD-0409), a novel, orally administered, non-competitive inhibitor of autotaxin (ATX), represents a significant advancement in this field. This guide provides a comprehensive comparison of this compound with other therapeutic alternatives, supported by experimental data, to elucidate the distinct advantages of its non-competitive inhibitory mechanism for researchers, scientists, and drug development professionals.
The Critical Role of Autotaxin in Fibrosis
Autotaxin is a key enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), a potent signaling lipid that promotes fibroblast proliferation, migration, and differentiation into myofibroblasts.[1][2] This cascade is a central driver of fibrosis, the excessive scarring of tissue that underlies a range of debilitating diseases. Elevated levels of both ATX and LPA are found in fibrotic tissues, making the ATX-LPA pathway a compelling therapeutic target.[3]
Non-Competitive Inhibition: A Key Differentiator
Enzyme inhibitors are broadly classified as competitive or non-competitive. Competitive inhibitors bind to the enzyme's active site, directly competing with the natural substrate. Their efficacy can be diminished by high concentrations of the substrate. In contrast, non-competitive inhibitors, like this compound, bind to an allosteric site—a location distinct from the active site. This binding alters the enzyme's conformation, reducing its catalytic activity irrespective of substrate concentration.[4][5] This distinction is crucial in the context of fibrotic diseases where LPC levels can be significantly elevated.
The primary advantage of this compound's non-competitive mechanism is its ability to maintain potent and sustained inhibition of autotaxin, even in the presence of high LPC concentrations.[3] This ensures consistent target engagement and therapeutic effect in the profibrotic microenvironment.
Preclinical Efficacy: Head-to-Head Comparisons
The superiority of this compound's non-competitive inhibition has been demonstrated in preclinical studies, particularly in the bleomycin-induced mouse model of pulmonary fibrosis, a standard for evaluating anti-fibrotic therapies.
Comparative Efficacy of Autotaxin Inhibitors
| Compound | Inhibition Mechanism | Dose | Ashcroft Score Reduction | Collagen Deposition Reduction | Reference |
| This compound | Non-competitive | Dose-dependent | Significant | Significant | [3] |
| Ziritaxestat (GLPG-1690) | Competitive | - | Less effective than this compound | Less effective than this compound | [3] |
| BBT-877 | Non-competitive | - | Superior to Ziritaxestat and Nintedanib | Superior to Ziritaxestat and Nintedanib | [1][6][7] |
| Nintedanib | Tyrosine Kinase Inhibitor | 50 mg/kg | 26% | - | [8] |
| Pirfenidone | Multiple | 200 mg/kg | 35% | - | [8] |
Note: Direct head-to-head quantitative comparisons with identical experimental conditions are limited in publicly available data. The table reflects the reported superior or significant efficacy from the cited sources.
Preclinical findings indicate that this compound demonstrates a dose-dependent reduction in lung fibrosis, as measured by the Ashcroft score and collagen deposition.[3] Notably, in comparative studies, the non-competitive inhibitor BBT-877 also showed superior efficacy over the competitive inhibitor ziritaxestat and the standard-of-care therapy, nintedanib.[1][6][7] The clinical development of ziritaxestat was discontinued due to an unfavorable benefit-risk profile in Phase 3 trials, highlighting the potential limitations of competitive inhibition for this target.[9][10]
Clinical Pharmacology and Pharmacodynamics
Phase 1 clinical trials in healthy volunteers have provided valuable insights into the pharmacokinetics and pharmacodynamics of this compound and other autotaxin inhibitors. A key biomarker of target engagement is the reduction of plasma LPA levels.
Phase 1 Pharmacodynamic Comparison
| Compound | Inhibition Mechanism | Dose | Plasma LPA Inhibition | Key Safety Findings | Reference |
| This compound | Non-competitive | Single/Multiple Ascending Doses | Sustained reduction | Well-tolerated, no serious adverse events | [11] |
| Ziritaxestat (GLPG-1690) | Competitive | 600 mg once daily | Consistent decrease | Generally well-tolerated in Phase 2a | [12] |
| BBT-877 | Non-competitive | 100-200 mg twice daily | Up to 90% | Well-tolerated, no serious adverse events | [7][13][14][15] |
This compound has been shown to be safe and well-tolerated in Phase 1 studies.[11][16] Importantly, it demonstrated a low potential for drug-drug interactions when co-administered with the standard-of-care IPF therapies, pirfenidone and nintedanib.[4][17] In contrast, preclinical studies showed that the competitive inhibitor ziritaxestat significantly increased plasma concentrations of nintedanib, raising potential safety concerns for combination therapy.[18] The non-competitive inhibitor BBT-877 has also shown a favorable safety profile and potent LPA inhibition of up to 90% in its Phase 1 trial.[7][13][14][15]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice
A widely accepted and utilized animal model for studying IPF is the induction of lung fibrosis in mice via the intratracheal administration of bleomycin.
-
Animal Model: Male C57BL/6 mice, typically 8-12 weeks old, are used.
-
Bleomycin Administration: Mice are anesthetized, and a single intratracheal dose of bleomycin sulfate (typically 1.5-3.0 U/kg) dissolved in sterile saline is administered. Control animals receive saline only.
-
Treatment: Therapeutic interventions, such as oral administration of this compound, comparator drugs, or vehicle, are typically initiated several days after bleomycin instillation (therapeutic dosing regimen) and continued daily for a period of 14-21 days.
-
Endpoint Analysis: At the end of the study period, mice are euthanized, and lung tissues are harvested.
-
Histopathology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to visualize collagen deposition.
-
Ashcroft Scoring: The severity of lung fibrosis is semi-quantitatively assessed using the Ashcroft scoring system, which grades the extent of fibrotic changes on a scale of 0 (normal) to 8 (total fibrosis).[8]
-
Collagen Quantification: The total lung collagen content is quantified using a hydroxyproline assay, as hydroxyproline is a major component of collagen.
-
Biomarker Analysis: Lung tissue homogenates are analyzed for the expression of pro-fibrotic genes (e.g., Acta2 [α-SMA], Col1a1) via quantitative PCR (qPCR) or for protein levels via Western blot or immunohistochemistry.
-
Conclusion
The non-competitive inhibition mechanism of this compound offers fundamental advantages over competitive inhibitors for the treatment of fibrotic diseases. By maintaining its potency in the high-substrate environment characteristic of fibrotic tissues and demonstrating a favorable safety and drug-drug interaction profile, this compound holds significant promise as a novel therapeutic agent. The preclinical and early clinical data strongly support its continued development for idiopathic pulmonary fibrosis and other related conditions. This guide provides a data-supported overview to inform the scientific and drug development communities of the potential of this differentiated therapeutic approach.
References
- 1. Bridge Biotherapeutics Presented Preclinical Study Results on BBT-877, an Autotaxin inhibitor at the IPF Summit 2018 [prnewswire.com]
- 2. Bridge Biotherapeutics presents preclinical trial results on ATX inhibitor < Pharma < Article - KBR [koreabiomed.com]
- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 4. Blade Therapeutics Presents Analyses from Phase 1 and Preclinical Studies of this compound at the European Respiratory Society International Congress 2022 - BioSpace [biospace.com]
- 5. bridgebiorx.com [bridgebiorx.com]
- 6. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 7. bridgebiorx.com [bridgebiorx.com]
- 8. Frontiers | Harnessing the translational power of bleomycin model: new insights to guide drug discovery for idiopathic pulmonary fibrosis [frontiersin.org]
- 9. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reports.glpg.com [reports.glpg.com]
- 11. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ISABELA Studies: Plasma Exposure and Target Engagement Do Not Explain the Lack of Efficacy of Ziritaxestat in Patients with Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biospace.com [biospace.com]
- 14. bridgebiorx.com [bridgebiorx.com]
- 15. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 16. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 17. Blade Therapeutics Announces Successful Completion of Phase 1 Clinical Study that Evaluated Co-Administration of this compound with Either of Two Approved Therapies for Idiopathic Pulmonary Fibrosis | Nasdaq [nasdaq.com]
- 18. | BioWorld [bioworld.com]
Cudetaxestat: A Potent Non-Competitive Autotaxin Inhibitor Outperforming First-Generation Compounds
For Immediate Release
A comprehensive analysis of available preclinical data reveals that cudetaxestat (BLD-0409), a non-competitive autotaxin (ATX) inhibitor, demonstrates a significant potency advantage over first-generation, competitive inhibitors, particularly under physiologically relevant conditions. This guide provides a detailed comparison of this compound's potency, the underlying experimental methodologies, and a visualization of the targeted signaling pathway for researchers, scientists, and drug development professionals.
The primary limitation of first-generation competitive autotaxin inhibitors is the potential for reduced efficacy in environments with high concentrations of the natural substrate, lysophosphatidylcholine (LPC). This compound's non-competitive mechanism of action circumvents this issue, allowing it to maintain potent inhibition regardless of substrate levels, a critical differentiating characteristic for therapeutic applications in fibrotic diseases where ATX and LPC levels are often elevated.[1][2][3]
Potency Comparison of Autotaxin Inhibitors
The inhibitory potency of this compound and first-generation autotaxin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes these values as reported in preclinical studies. Of note is this compound's ability to maintain low nanomolar potency even in the presence of high substrate concentrations, a key advantage of its non-competitive inhibitory profile.[1]
| Inhibitor | Type | IC50 (nM) | Assay Substrate |
| This compound (BLD-0409) | Non-competitive | ~4.2 | Not specified |
| PF-8380 | Competitive (First-Gen) | 1.7 - 2.8 | LPC / FS-3 |
| HA-155 | Competitive (First-Gen) | 5.7 | LPC |
Data compiled from multiple preclinical studies. Assay conditions may vary between studies.
Autotaxin-LPA Signaling Pathway
Autotaxin is a key enzyme in a critical signaling pathway implicated in numerous physiological and pathological processes, including fibrosis.[4] It catalyzes the conversion of lysophosphatidylcholine (LPC) into the bioactive lipid lysophosphatidic acid (LPA).[4][5] LPA then binds to a family of G protein-coupled receptors (LPARs), initiating downstream signaling cascades that regulate cell proliferation, migration, and survival.[4][5]
Caption: The Autotaxin-LPA signaling pathway and points of inhibition.
Experimental Protocols
The potency of autotaxin inhibitors is determined through enzymatic assays that measure the rate of ATX activity. Below are detailed methodologies for two common assays.
Fluorogenic Assay using FS-3 Substrate
This assay utilizes a synthetic analog of LPC, FS-3, which is conjugated to a fluorophore and a quencher. Cleavage of FS-3 by autotaxin separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human autotaxin (hATX)
-
FS-3 substrate (Echelon Biosciences)
-
Assay Buffer: 50 mM Tris, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 8.0
-
Test inhibitors (e.g., this compound, PF-8380) dissolved in DMSO
-
Black, 96-well microplate
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 538 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
In a 96-well plate, add 4 nM of hATX to each well.
-
Add the test inhibitor dilutions to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the enzymatic reaction by adding 1 µM of FS-3 substrate to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at 2-minute intervals for 60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
Choline-Release Assay using LPC Substrate
This assay measures the activity of autotaxin on its natural substrate, LPC. The reaction produces LPA and choline. The amount of choline is then quantified in a secondary coupled enzymatic reaction that produces a colored or fluorescent product.[7][8]
Materials:
-
Recombinant human autotaxin (hATX)
-
Lysophosphatidylcholine (LPC), e.g., 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (14:0 LPC)
-
Assay Buffer: 100 mM Tris-HCl pH 9.0, 500 mM NaCl, 5 mM MgCl2, 0.05% Triton X-100
-
Test inhibitors dissolved in DMSO
-
Choline detection reagent mixture:
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
A chromogenic or fluorogenic substrate for HRP (e.g., TOOS reagent or Amplex Red)
-
-
Clear or black 96-well microplate
-
Absorbance or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In a 96-well plate, combine hATX, the test inhibitor dilutions (or vehicle control), and LPC in the assay buffer.
-
Incubate the plate at 37°C for a defined period (e.g., 1-4 hours) to allow for the enzymatic reaction to proceed.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add the choline detection reagent mixture to each well.
-
Incubate at 37°C for a sufficient time to allow for color or fluorescence development.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Generate a standard curve using known concentrations of choline.
-
Calculate the amount of choline produced in each well from the standard curve.
-
Plot the amount of choline produced against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9][10]
References
- 1. atsjournals.org [atsjournals.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Blade Therapeutics Presents Preclinical Data Highlighting Differentiating Characteristics of this compound at the American Thoracic Society 2022 International Conference [businesswire.com]
- 4. Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Autotaxin (ATX) Assay Kitsâ | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. researchgate.net [researchgate.net]
- 10. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Drug Interaction Profiles of Cudetaxestat and Ziritaxestat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the drug interaction profiles of two investigational autotaxin inhibitors, Cudetaxestat (BLD-0409) and ziritaxestat (GLPG1690). Both compounds have been evaluated for the treatment of idiopathic pulmonary fibrosis (IPF), and understanding their potential for drug-drug interactions (DDIs) is critical for their clinical development and potential future use in combination with other therapies.
Executive Summary
This compound has demonstrated a low potential for clinically significant drug-drug interactions in Phase 1 clinical trials, including when co-administered with standard-of-care IPF therapies. In contrast, ziritaxestat has a more complex DDI profile, being a substrate and weak inhibitor of major drug-metabolizing enzymes and transporters, with preclinical and modeling data suggesting a higher risk of interactions.
Mechanism of Action: Autotaxin-LPA Signaling Pathway
Both this compound and ziritaxestat are inhibitors of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway.[1][2] ATX catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA, a bioactive lipid mediator that promotes fibrosis.[1][2] By inhibiting ATX, both drugs aim to reduce LPA levels and downstream pro-fibrotic signaling.[1][2]
Comparative Drug Interaction Profile
The following tables summarize the known and predicted drug interaction profiles of this compound and ziritaxestat based on available clinical and preclinical data.
Table 1: this compound Drug Interaction Profile
| Interacting Agent/Enzyme | Effect of this compound | Supporting Data |
| Pirfenidone | No significant effect on pirfenidone pharmacokinetics.[3] | Phase 1 DDI study (NCT04939467) in healthy volunteers.[4] |
| Nintedanib | No significant effect on nintedanib exposure.[3] | Phase 1 DDI study (NCT04939467) in healthy volunteers and preclinical in vivo studies in rats.[3][5] |
| CYP1A2 | No apparent inhibition.[6] | Phase 1 CYP substrate interaction study (NCT04814498) using the Geneva cocktail.[6] |
| CYP2B6 | No apparent inhibition.[6] | Phase 1 CYP substrate interaction study (NCT04814498) using the Geneva cocktail.[6] |
| CYP2C9 | No apparent inhibition.[6] | Phase 1 CYP substrate interaction study (NCT04814498) using the Geneva cocktail.[6] |
| CYP2C19 | Possible induction.[6] | Phase 1 CYP substrate interaction study (NCT04814498) using the Geneva cocktail.[6] |
| CYP3A4 | No apparent inhibition.[6] | Phase 1 CYP substrate interaction study (NCT04814498) using the Geneva cocktail.[6] |
Table 2: Ziritaxestat Drug Interaction Profile
| Interacting Agent/Enzyme | Effect of/on Ziritaxestat | Supporting Data |
| Nintedanib | Ziritaxestat significantly increased nintedanib exposure (Cmax and AUC) in rats.[7] | Preclinical in vivo study.[5] |
| CYP3A4 Substrates (e.g., Midazolam) | Ziritaxestat is predicted to increase the AUC of midazolam by 2.7-fold.[8] | PBPK modeling.[8] |
| CYP3A4 Inhibitors (Moderate, e.g., Fluconazole) | Predicted to increase ziritaxestat AUC by 2.6-fold.[8] | PBPK modeling.[8] |
| CYP3A4 Inhibitors (Strong, e.g., Voriconazole) | Predicted to increase ziritaxestat AUC by 15-fold.[8] | PBPK modeling.[8] |
| CYP3A4 Inducers (e.g., Efavirenz) | Predicted to decrease ziritaxestat AUC by 3-fold.[8] | PBPK modeling.[8] |
| OATP1B1 Substrates | Weak inhibitor.[8] | In vitro data.[8] |
| P-glycoprotein (P-gp) Substrates | Potent inhibitor (in vitro).[3] | In vitro data.[3] |
| Pirfenidone | Ziritaxestat exposure was numerically lower in patients receiving pirfenidone.[9] | Analysis of Phase 3 ISABELA studies.[9] |
Experimental Methodologies
This compound: Clinical Drug-Drug Interaction Studies
1. Interaction with Pirfenidone and Nintedanib (NCT04939467): A Phase 1, open-label, randomized, crossover study was conducted in healthy adult volunteers to assess the effect of this compound on the pharmacokinetics of pirfenidone and nintedanib.[4] Participants received single doses of pirfenidone or nintedanib alone and in combination with this compound.[3] Blood samples were collected at predefined time points to determine the plasma concentrations and pharmacokinetic parameters of each drug.
2. Cytochrome P450 (CYP) Enzyme Interaction Study (NCT04814498): A Phase 1 study in healthy volunteers was conducted to evaluate the effect of this compound on the activity of major CYP enzymes.[6] The study utilized the "Geneva cocktail," a validated combination of probe substrates for different CYP isoforms.[6] The cocktail included caffeine (CYP1A2), bupropion (CYP2B6), flurbiprofen (CYP2C9), omeprazole (CYP2C19), dextromethorphan (CYP2D6), and midazolam (CYP3A4).[10] The pharmacokinetics of the probe drugs and their metabolites were assessed before and after administration of this compound to determine its inhibitory or inducing potential.[6]
Ziritaxestat: Physiologically Based Pharmacokinetic (PBPK) Modeling
The drug interaction potential of ziritaxestat was primarily evaluated using a physiologically based pharmacokinetic (PBPK) network interaction model.[8] This in silico approach integrates in vitro data on metabolism and transport with physiological information to simulate the pharmacokinetics of a drug in various scenarios.
Model Development and Validation:
-
In Vitro Data: Data on ziritaxestat's metabolism (primarily by CYP3A4), transport (substrate for P-gp and BCRP), and inhibition potential for various enzymes and transporters were used as inputs for the model.
-
Clinical Data: Pharmacokinetic data from Phase 1 studies in healthy volunteers were used to build and validate the PBPK model.
-
Validation: The model's predictive performance was verified by comparing simulated DDI results with observed clinical data for interactions with known inhibitors and substrates (e.g., itraconazole, rifampin).[8]
DDI Simulations: Once validated, the PBPK model was used to simulate the effect of co-administering ziritaxestat with various perpetrators (drugs that affect ziritaxestat) and victims (drugs affected by ziritaxestat).[8] These simulations predicted changes in pharmacokinetic parameters such as the area under the curve (AUC) and maximum concentration (Cmax).[8]
Conclusion
The available data suggest that this compound has a more favorable drug interaction profile than ziritaxestat, with a lower likelihood of causing or being subject to clinically significant pharmacokinetic interactions. This is a crucial consideration for the development of new therapies for IPF, a disease where patients are often on multiple medications. The comprehensive PBPK modeling for ziritaxestat provided valuable predictions of its DDI liabilities, while the clinical DDI studies for this compound have offered reassuring evidence of its low interaction potential. These findings are essential for guiding the design of future clinical trials and for informing the potential clinical use of these autotaxin inhibitors.
References
- 1. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Drug-drug interaction prediction of ziritaxestat using a physiologically based enzyme and transporter pharmacokinetic network interaction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BLD-0409 | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 6. Drug–drug interaction prediction of ziritaxestat using a physiologically based enzyme and transporter pharmacokinetic network interaction model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blade Therapeutics Presents Analyses from Phase 1 and Preclinical Studies of this compound at the European Respiratory Society International Congress 2022 - BioSpace [biospace.com]
- 8. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Geneva cocktail for cytochrome p450 and P-glycoprotein activity assessment using dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Autotaxin Inhibitors in Idiopathic Pulmonary Fibrosis: A Comparative Analysis of Discontinued Ziritaxestat and Investigational Cudetaxestat
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for Idiopathic Pulmonary Fibrosis (IPF) has been marked by both significant investment and notable setbacks. The inhibition of autotaxin (ATX), a key enzyme in the production of the pro-fibrotic mediator lysophosphatidic acid (LPA), has been a promising strategy. This guide provides a detailed comparison of two ATX inhibitors: ziritaxestat, the development of which was discontinued, and cudetaxestat, an ongoing investigational compound. We will delve into the reasons for ziritaxestat's failure and explore the potential of this compound, supported by available preclinical and clinical data.
The Discontinuation of Ziritaxestat: A Case of Failed Efficacy and Safety Concerns
Ziritaxestat (formerly GLPG1690), a competitive inhibitor of autotaxin, reached Phase 3 clinical trials for the treatment of IPF. However, its development was halted in February 2021. The decision, made by Galapagos and Gilead Sciences, was based on the recommendation of an independent data monitoring committee overseeing the ISABELA 1 and ISABELA 2 trials.[1][2]
The primary reasons for the discontinuation were a lack of efficacy and emerging safety concerns.[1] The pivotal Phase 3 trials, ISABELA 1 and 2, failed to demonstrate a significant reduction in the annual rate of decline in Forced Vital Capacity (FVC), the primary endpoint, in patients treated with ziritaxestat compared to placebo.[3][4][5] Furthermore, a concerning trend of numerically higher all-cause mortality was observed in the ziritaxestat arms compared to the placebo group.[3][5]
Ziritaxestat: Summary of Clinical and Preclinical Data
| Parameter | Value | Source |
| Mechanism of Action | Competitive Autotaxin Inhibitor | N/A |
| IC50 | 131 nM | N/A |
| Ki | 15 nM | N/A |
| Phase 3 Primary Endpoint (ISABELA 1): Annual Rate of FVC Decline (mL/year) | 600 mg Ziritaxestat: -124.6200 mg Ziritaxestat: -173.9Placebo: -147.3 | [5] |
| Phase 3 Primary Endpoint (ISABELA 2): Annual Rate of FVC Decline (mL/year) | 600 mg Ziritaxestat: -173.8200 mg Ziritaxestat: -174.9Placebo: -176.6 | [5] |
| Phase 3 All-Cause Mortality (ISABELA 1) | 600 mg Ziritaxestat: 8.0%200 mg Ziritaxestat: 4.6%Placebo: 6.3% | [5] |
| Phase 3 All-Cause Mortality (ISABELA 2) | 600 mg Ziritaxestat: 9.3%200 mg Ziritaxestat: 8.5%Placebo: 4.7% | [5] |
This compound: A Differentiated, Non-Competitive Approach
This compound (BLD-0409) is an investigational, orally active, non-competitive inhibitor of autotaxin.[6] This distinct mechanism of action may offer a key advantage over competitive inhibitors like ziritaxestat. Non-competitive inhibition means that this compound's ability to block autotaxin is not overcome by high concentrations of the enzyme's natural substrate, lysophosphatidylcholine (LPC), which can be elevated in fibrotic diseases.[7]
Preclinical studies have demonstrated the potential of this compound in models of pulmonary fibrosis. In the bleomycin-induced lung fibrosis mouse model, this compound significantly reduced the Ashcroft score, a measure of lung fibrosis severity, and decreased collagen deposition in a dose-dependent manner.[6]
Phase 1 clinical trials in healthy volunteers have shown that this compound is well-tolerated and has a favorable safety profile.[8][9] Importantly, these studies also indicated a low potential for drug-drug interactions, including with the current standard-of-care IPF therapies, nintedanib and pirfenidone.[9] A preclinical study in rats showed that while ziritaxestat significantly increased the plasma concentration of nintedanib, this compound did not, suggesting a safer co-administration profile.[10]
This compound: Summary of Preclinical and Phase 1 Data
| Parameter | Finding | Source |
| Mechanism of Action | Non-competitive Autotaxin Inhibitor | [6] |
| Preclinical Efficacy (Bleomycin-induced lung fibrosis model) | Significantly reduces Ashcroft score and assembled collagen (PSR) in a dose-dependent manner (3-30 mg/kg, p.o., once daily). | [6] |
| Phase 1 Safety | Well-tolerated in healthy volunteers with no severe adverse events reported. | [8][9] |
| Phase 1 Drug-Drug Interactions | Low potential for drug-drug interactions with standard of care IPF therapies (nintedanib and pirfenidone). | [9] |
| Pharmacokinetics (Preclinical) | In rats, co-administration of this compound with nintedanib resulted in no significant changes in Cmax or AUC of nintedanib. | [10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating autotaxin inhibitors.
Caption: Autotaxin-LPA signaling pathway and points of inhibition.
Caption: Comparative development pathways of ziritaxestat and this compound.
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model (General Protocol)
This model is widely used to induce lung fibrosis in rodents and assess the efficacy of anti-fibrotic compounds.
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (typically 1.5-3.0 U/kg) is administered to anesthetized mice. Control animals receive saline.
-
Treatment: The test compound (e.g., ziritaxestat or this compound) is administered orally, typically starting on day 7 or 14 post-bleomycin instillation and continuing for 14-21 days. A vehicle control group is also included.
-
Assessment of Fibrosis: At the end of the treatment period, animals are euthanized, and lungs are harvested.
-
Histology: Lungs are fixed, sectioned, and stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is quantified using the Ashcroft scoring system.[11][12][13][14]
-
Collagen Quantification: The total lung collagen content is measured using a hydroxyproline assay.
-
Gene Expression: RNA is extracted from lung tissue to analyze the expression of pro-fibrotic genes such as alpha-smooth muscle actin (α-SMA) and collagen type I (Col1a1) by quantitative PCR.
-
In Vitro Autotaxin Inhibition Assay (General Protocol)
This assay is used to determine the potency of a compound in inhibiting autotaxin activity.
-
Enzyme and Substrate: Recombinant human autotaxin and a suitable substrate, such as lysophosphatidylcholine (LPC), are used.
-
Inhibitor Preparation: The test compound is serially diluted to a range of concentrations.
-
Assay Reaction: The inhibitor is pre-incubated with autotaxin, followed by the addition of the substrate to initiate the enzymatic reaction. The reaction is typically carried out at 37°C.
-
Detection: The product of the reaction (e.g., choline or lysophosphatidic acid) is quantified. A common method involves a coupled enzymatic assay where choline is oxidized to produce a fluorescent or colorimetric signal.
-
Data Analysis: The percentage of inhibition at each concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Conclusion
The discontinuation of ziritaxestat's development underscores the challenges in translating promising early-phase results into late-stage clinical success for IPF. The lack of efficacy and potential safety signals highlight the complexity of the disease and the need for robust therapeutic candidates.
This compound, with its distinct non-competitive mechanism of action, presents a potentially differentiated profile. The preclinical data demonstrating its efficacy in a relevant animal model and the favorable safety and drug-drug interaction profile from Phase 1 studies are encouraging. The ability of a non-competitive inhibitor to maintain potency in the presence of high substrate concentrations may prove to be a significant advantage in the fibrotic microenvironment.
The ongoing Phase 2 clinical trials of this compound will be crucial in determining its therapeutic potential in IPF patients. Researchers and drug development professionals will be keenly observing the outcomes of these trials to see if this differentiated approach can succeed where its predecessor did not and offer a new therapeutic option for this devastating disease.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. thepharmaletter.com [thepharmaletter.com]
- 3. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. businesswire.com [businesswire.com]
- 8. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 9. Blade Therapeutics Presents Analyses from Phase 1 and Preclinical Studies of this compound at the European Respiratory Society International Congress 2022 - BioSpace [biospace.com]
- 10. | BioWorld [bioworld.com]
- 11. Quantitative Assessment of Pulmonary Fibrosis in a Murine Model via a Multimodal Imaging Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repub.eur.nl [repub.eur.nl]
- 13. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
cross-validation of Cudetaxestat's efficacy in different fibrosis models
For Researchers, Scientists, and Drug Development Professionals
Cudetaxestat (formerly BLD-0409) is an investigational, orally available, non-competitive inhibitor of autotaxin (ATX) being developed by Blade Therapeutics for the treatment of idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases.[1] This guide provides a comparative overview of the preclinical efficacy of this compound in various fibrosis models, with a focus on its performance against other therapeutic alternatives.
Mechanism of Action: The Autotaxin-LPA Pathway
Fibrosis is characterized by the excessive deposition of extracellular matrix, leading to organ scarring and dysfunction.[1] A key signaling pathway implicated in the pathogenesis of fibrosis is the autotaxin-lysophosphatidic acid (ATX-LPA) axis. ATX is an enzyme that converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a pro-fibrotic signaling molecule.[1] Elevated levels of both ATX and LPA are found in fibrotic tissues.[1] this compound exerts its anti-fibrotic effects by inhibiting ATX in a non-competitive manner, which is a key differentiator from other ATX inhibitors.[1]
Preclinical Efficacy in a Lung Fibrosis Model
This compound has demonstrated anti-fibrotic activity in a widely used preclinical model of pulmonary fibrosis induced by bleomycin in mice.[2] In this model, this compound was shown to significantly reduce lung scarring and levels of fibrotic markers.[1][2] A key finding from these studies is the dose-dependent effect of this compound, which contrasts with the non-dose-dependent effects observed with the competitive ATX inhibitor, ziritaxestat (GLPG1690).[2]
Comparative Efficacy Data in Bleomycin-Induced Lung Fibrosis
The following table summarizes the available preclinical data for this compound and its comparators in the bleomycin-induced lung fibrosis model. It is important to note that direct head-to-head quantitative comparisons from a single study are not publicly available for all compounds and endpoints.
| Compound | Dose | Effect on Ashcroft Score | Effect on Lung Collagen | Reference |
| This compound | Dose-dependent | Significant reduction (quantitative data not publicly available) | Significant reduction (quantitative data not publicly available) | [2] |
| Ziritaxestat | Not dose-dependent | Efficacy demonstrated, but development discontinued | Efficacy demonstrated | [2][3] |
| Nintedanib | 50 mg/kg | 26% inhibition vs. Bleomycin group | Significant reduction | [4] |
| Pirfenidone | 200 mg/kg | 35% inhibition vs. Bleomycin group | Significant reduction | [4] |
Note: The Ashcroft score is a semi-quantitative measure of lung fibrosis.
Experimental Protocols
Bleomycin-Induced Lung Fibrosis Mouse Model
A common experimental protocol for inducing lung fibrosis in mice involves the following steps:
Key Methodological Details:
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.
-
Treatment: Treatment with the test compound (e.g., this compound) or vehicle is typically initiated after the initial inflammatory phase, around day 7, to model a therapeutic intervention.
-
Dosing: Compounds are administered orally, once or twice daily, for a period of 14 to 21 days.
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized, and lung tissues are collected for analysis.
-
Histopathology: Lung sections are stained (e.g., with Masson's trichrome) to visualize collagen deposition and fibrosis, which is then quantified using the Ashcroft scoring system.[5][6]
-
Biochemical Analysis: Lung collagen content is often measured using a hydroxyproline assay. The expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA) can be assessed by immunohistochemistry or western blotting.[7]
-
Efficacy in Other Fibrosis Models
While the primary focus of this compound's preclinical development has been on pulmonary fibrosis, there are indications that it may have therapeutic potential in other fibrotic diseases.
-
Liver Fibrosis: Preclinical studies have suggested a potential treatment profile for this compound in liver fibrosis. However, specific quantitative data from these models are not yet publicly available.
-
Kidney Fibrosis: The role of the ATX-LPA pathway in kidney fibrosis is an active area of research, but preclinical data on the efficacy of this compound in kidney fibrosis models has not been reported.
Comparison with Alternatives
This compound's primary preclinical comparator is ziritaxestat , another ATX inhibitor that acts through a competitive mechanism.[2] While both have shown efficacy in the bleomycin-induced lung fibrosis model, this compound's non-competitive inhibition and dose-dependent effects are highlighted as key differentiating features.[2] The development of ziritaxestat was discontinued due to an unfavorable benefit-risk profile in clinical trials.[8]
The approved IPF therapies, nintedanib and pirfenidone , serve as important benchmarks. Preclinical data in the bleomycin model show that both compounds can significantly reduce fibrosis.[4]
Summary and Future Directions
This compound has demonstrated promising dose-dependent anti-fibrotic activity in a preclinical model of lung fibrosis, a key advantage over the discontinued competitive inhibitor, ziritaxestat. Its non-competitive mechanism of action suggests it may be effective even in the presence of high substrate concentrations found in fibrotic tissues.[1] While qualitative data are encouraging, the public availability of robust, quantitative, dose-response data from head-to-head comparative studies would allow for a more definitive assessment of its preclinical efficacy.
Further investigation into the efficacy of this compound in other fibrosis models, such as those for liver and kidney fibrosis, is warranted to explore its full therapeutic potential. The ongoing clinical development of this compound will be crucial in determining its ultimate role in the treatment of idiopathic pulmonary fibrosis and other devastating fibrotic diseases.
References
- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 2. Blade Therapeutics Presents Analyses from Phase 1 and Preclinical Studies of this compound at the European Respiratory Society International Congress 2022 - BioSpace [biospace.com]
- 3. researchgate.net [researchgate.net]
- 4. Blade Therapeutics Presents Preclinical Data Highlighting Differentiating Characteristics of this compound at the American Thoracic Society 2022 International Conference - BioSpace [biospace.com]
- 5. repub.eur.nl [repub.eur.nl]
- 6. Frontiers | Harnessing the translational power of bleomycin model: new insights to guide drug discovery for idiopathic pulmonary fibrosis [frontiersin.org]
- 7. Early Detection and Staging of Lung Fibrosis Enabled by Collagen-Targeted MRI Protein Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Models and Promising Pharmacotherapeutic Strategies in Liver Fibrosis: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cudetaxestat: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of investigational compounds like Cudetaxestat is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the proper handling and disposal procedures for this compound, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is vital to protect personnel and the environment from potential harm.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound does not enter the environment. The primary directive for disposal is to send the contents and container to an approved waste disposal plant.[1]
Hazard Classification and Safety Precautions
A thorough understanding of the hazard profile of this compound is the first step in ensuring its safe handling and disposal.
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Key Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound. This procedure is based on general guidelines for the disposal of investigational and hazardous chemical waste and should be adapted to comply with your institution's specific policies and local regulations.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocol for Neutralization (if applicable and permitted):
Note: Neutralization should only be performed by trained personnel if it is an approved procedure within your institution's waste management plan. Direct disposal via a certified vendor is the preferred method.
In cases where institutional procedures allow for the neutralization of small quantities of acidic or basic solutions containing this compound, the following general steps should be taken. This compound is known to be incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
Consult Safety Data Sheet (SDS): Before proceeding, review the SDS for this compound to confirm any specific incompatibilities.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Containment: Work within a certified chemical fume hood.
-
Dilution: If dealing with a concentrated solution, slowly dilute it with a large volume of cold water in a suitable container.
-
Neutralization: Slowly add a neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a dilute acid like citric acid for basic solutions) while monitoring the pH.
-
Final pH: Adjust the pH to a neutral range (typically 6-8), as required by your local wastewater regulations.
-
Disposal of Neutralized Solution: Dispose of the neutralized solution in accordance with your institution's guidelines for aqueous chemical waste.
Signaling Pathway Context: The ATX-LPA Axis
This compound is an inhibitor of autotaxin (ATX), an enzyme that plays a key role in the production of lysophosphatidic acid (LPA).[2] The ATX-LPA signaling axis is implicated in various physiological and pathological processes, including fibrosis.[2] Understanding this pathway highlights the biological activity of this compound and reinforces the need for careful handling and disposal to prevent unintended environmental and biological effects.
Caption: this compound inhibits the ATX enzyme, blocking LPA production.
Regulatory Framework
The disposal of investigational drugs like this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4] It is the responsibility of the generating institution to characterize its waste and ensure it is managed in accordance with all applicable federal, state, and local regulations.
Key Takeaways:
-
Do not dispose of this compound down the drain or in regular trash.
-
Always segregate this compound waste into designated hazardous waste containers.
-
Ensure all waste containers are properly labeled.
-
Work with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all disposal regulations.
-
Maintain meticulous records of all waste disposal activities.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the protection of our ecosystem.
References
Essential Safety and Handling Guidance for Cudetaxestat
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Cudetaxestat is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a combination of personal protective equipment and engineering controls is necessary to minimize exposure. The following table summarizes the required safety measures.[1]
| Control Type | Requirement | Rationale |
| Engineering Controls | Ensure adequate ventilation. | To minimize inhalation of dust or aerosols.[1] |
| Provide accessible safety shower and eye wash station. | For immediate decontamination in case of accidental exposure.[1] | |
| Eye Protection | Safety goggles with side-shields. | To protect eyes from splashes or airborne particles.[1] |
| Hand Protection | Protective gloves. | To prevent skin contact.[1] |
| Skin and Body Protection | Impervious clothing. | To protect skin from exposure.[1] |
| Respiratory Protection | Suitable respirator. | To prevent inhalation, especially when handling powder.[1] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe working environment.
Handling:
-
Avoid inhalation, contact with eyes, and skin.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use only in areas with appropriate exhaust ventilation.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash skin thoroughly after handling.[1]
Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.[1]
-
Store away from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate first aid measures are crucial.
-
Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Seek prompt medical attention.[1]
-
Skin Contact: Thoroughly rinse the affected skin with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Dispose of contents and containers to an approved waste disposal plant.[1]
-
Avoid release to the environment and collect any spillage.[1]
Visualizing Workflows
To further clarify the procedural steps for handling and emergency response, the following diagrams illustrate the key workflows.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Emergency response protocol for accidental exposure to this compound.
References
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
